3-Ethyl-8-methoxyquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-ethyl-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVUVMNSJBCGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553817 | |
| Record name | 3-Ethyl-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112955-03-0 | |
| Record name | 3-Ethyl-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethyl-8-methoxyquinoline
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline ring system dictates its pharmacological profile. 3-Ethyl-8-methoxyquinoline is a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, tailored for researchers, scientists, and professionals in drug development. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant quantitative data.
Core Synthesis Pathway: The Doebner-von Miller Reaction
A robust and widely applicable method for the synthesis of substituted quinolines is the Doebner-von Miller reaction.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1] For the synthesis of this compound, the logical precursors are o-anisidine (to provide the 8-methoxy group) and an α,β-unsaturated aldehyde that can generate the 3-ethyl substitution pattern, such as 2-ethylpropenal (also known as 2-ethylacrolein).
The reaction proceeds through a series of steps: a Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to form the aromatic quinoline ring.[1]
Logical Flow of the Synthesis Pathway
The logical progression of the synthesis is outlined below, starting from the selection of precursors to the formation of the final product.
Caption: Logical workflow for the synthesis of this compound.
Detailed Synthesis Pathway Diagram
The following diagram illustrates the chemical structures and transformations involved in the Doebner-von Miller synthesis of this compound from o-anisidine and 2-ethylpropenal.
Caption: Chemical pathway for this compound synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Doebner-von Miller reaction.
Materials:
-
o-Anisidine
-
2-Ethylpropenal
-
Hydrochloric acid (concentrated)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Acidic Solution: Charge the flask with o-anisidine and a solution of concentrated hydrochloric acid in water. Heat the mixture to reflux with vigorous stirring.
-
Addition of Reactants: Prepare a solution of 2-ethylpropenal and nitrobenzene (as both solvent and oxidizing agent) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Quantitative Data
The following table summarizes expected physicochemical properties and typical reaction parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Product Information | ||
| Molecular Formula | C₁₂H₁₃NO | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Boiling Point | 160-166 °C (at 6 Torr) | [3] |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.49 ± 0.28 (Predicted) | [3] |
| Reaction Parameters | ||
| Typical Yield | 60-75% | General Doebner-von Miller yields |
| Reaction Time | 5-8 hours | |
| Reaction Temperature | Reflux |
Alternative Synthesis Route: Friedländer Synthesis
An alternative approach for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][6]
To synthesize this compound via this method, one would require 2-amino-x-methoxybenzaldehyde (where x is a position that results in the 8-methoxyquinoline) and butan-2-one. The reaction is typically catalyzed by an acid or a base.[4]
Friedländer Synthesis Workflow
Caption: Workflow for the Friedländer synthesis of quinolines.
While the Friedländer synthesis is a powerful tool, its application for this specific target may be limited by the commercial availability of the required substituted 2-amino-methoxy-benzaldehyde or ketone precursor.
The Doebner-von Miller reaction stands out as a highly effective and versatile method for the synthesis of this compound. By carefully selecting the appropriate aniline and α,β-unsaturated carbonyl precursors, this classic reaction provides a reliable pathway to the desired substituted quinoline. The detailed protocol and theoretical framework provided in this guide are intended to support researchers and scientists in the efficient synthesis of this and related quinoline derivatives for applications in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Ethyl-8-methoxyquinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is crucial for predicting the compound's pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring its suitability for various research and development applications.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, other key parameters are based on computational predictions and should be confirmed through experimental validation.
| Property | Value | Data Type | Source |
| Molecular Weight | 187.24 g/mol | Experimental | [1] |
| Boiling Point | 307.5°C at 760 mmHg | Experimental | [2][3] |
| pKa (most basic) | 3.49 ± 0.28 | Predicted | [4][5] |
| Melting Point | Data not available | - | - |
| Aqueous Solubility | Data not available | - | - |
| logP | Data not available | - | - |
Experimental Protocols for Property Determination
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad range may indicate the presence of impurities.
Methodology:
-
A small, dried sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.
Methodology:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) to ensure continuous mixing.
-
The agitation is continued until equilibrium is reached, which is typically between 24 to 48 hours.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Methodology:
-
A solution of this compound of a known concentration is prepared in water. If solubility is limited, a co-solvent system may be utilized.
-
The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).
-
The pH of the solution is meticulously measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
logP Determination (Octanol-Water Partition Coefficient)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physicochemical properties of a novel compound like this compound.
This guide serves as a foundational resource for professionals engaged in the research and development of quinoline-based compounds. The provided data and methodologies are intended to support further investigation and application of this compound in the scientific community.
References
- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | 112955-03-0 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
3-Ethyl-8-methoxyquinoline: A Technical Overview for Researchers
CAS Number: 112955-03-0
This technical guide provides a comprehensive overview of 3-Ethyl-8-methoxyquinoline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules and general principles of quinoline chemistry to offer a thorough resource.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 112955-03-0 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Boiling Point | 160-166 °C at 6 Torr | [4] |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.49 ± 0.28 | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound
Proposed Synthetic Pathway
A potential two-step synthesis of this compound is outlined below. The first step involves the synthesis of 3-ethyl-8-hydroxyquinoline via a modified Skraup synthesis, followed by methylation of the hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 3-Ethyl-8-hydroxyquinoline
This protocol is adapted from the synthesis of 3-ethyl-8-hydroxyquinoline.[5]
Materials:
-
o-Aminophenol
-
2-Ethylacrolein
-
o-Nitrophenol
-
37% Aqueous Hydrochloric Acid
-
Methylene Chloride
-
Concentrated Ammonium Hydroxide
Procedure:
-
In a reaction vessel equipped with a stirrer, combine o-aminophenol (1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid.
-
Heat the mixture to 100°C with stirring.
-
Slowly add 2-ethylacrolein (161.5 g) to the stirred mixture over a period of two hours, maintaining the temperature at 100°C.
-
After the addition is complete, continue stirring the reaction mixture at 100°C for an additional two hours.
-
Cool the reaction mixture to room temperature.
-
Add methylene chloride to the cooled mixture.
-
Adjust the pH of the mixture to 7.0 by adding concentrated ammonium hydroxide while stirring.
-
Separate the organic phase and concentrate it under reduced pressure.
-
Purify the resulting residue by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature of 130°C to 165°C to obtain 3-ethyl-8-hydroxyquinoline.
Experimental Protocol: Methylation of 3-Ethyl-8-hydroxyquinoline (Proposed)
This is a general proposed procedure for the methylation step.
Materials:
-
3-Ethyl-8-hydroxyquinoline
-
Dimethyl sulfate (or another suitable methylating agent)
-
Sodium hydroxide (or another suitable base)
-
Anhydrous solvent (e.g., acetone, DMF)
Procedure:
-
Dissolve 3-ethyl-8-hydroxyquinoline in a suitable anhydrous solvent in a reaction flask.
-
Add a base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group.
-
Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[6] Derivatives of 8-methoxyquinoline and other quinolines have shown potential in several therapeutic areas, including cancer and neurodegenerative diseases.
Anticancer Potential
Numerous quinoline derivatives have demonstrated anticancer properties by targeting key signaling pathways that are often dysregulated in cancer cells.[6][7][8][9] Two such critical pathways are the PI3K/Akt/mTOR and MAPK signaling pathways.
PI3K/Akt/mTOR Signaling Pathway:
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10][11]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also linked to cancer. Certain quinoline derivatives have been found to modulate the MAPK pathway.
Caption: Potential modulation of the MAPK signaling pathway by quinoline derivatives.
Neuroprotective Potential
Some quinoline derivatives have been investigated for their neuroprotective effects, showing potential in the context of neurodegenerative diseases.[1][12][13][14][15] Their mechanisms of action may involve the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as metal chelation and antioxidant properties.[14]
Experimental Protocols for Biological Evaluation
The following are general protocols for in vitro assays commonly used to evaluate the biological activity of quinoline derivatives. These can be adapted for the specific investigation of this compound.
General Experimental Workflow
A typical workflow for the synthesis and biological evaluation of a novel quinoline derivative is depicted below.
Caption: General experimental workflow for the development of quinoline-based compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16][17]
Kinase Inhibition Assay
This type of assay is used to determine if a compound can inhibit the activity of a specific kinase, which is often a target in cancer therapy.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the luminescence using a luminometer.
-
Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific biological activities and mechanisms of action.
References
- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 112955-03-0 [amp.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 3-Ethyl-8-methoxyquinoline in Organic Solvents
Introduction to 3-Ethyl-8-methoxyquinoline
This compound is a quinoline derivative. The quinoline ring system is a key structural motif in many biologically active compounds and functional materials. The solubility of such compounds is a critical physicochemical parameter that influences their utility in various applications, including:
-
Drug Development: Affects bioavailability, formulation, and routes of administration.
-
Organic Synthesis: Dictates solvent choice for reactions, purification, and crystallization.
-
Materials Science: Influences the processing and performance of organic electronic and optical materials.
The structure of this compound, with its aromatic core, basic nitrogen atom, and ether and alkyl substituents, suggests a complex interplay of factors will govern its solubility in different organic solvents.
Factors Influencing Solubility
The solubility of this compound in an organic solvent is determined by the thermodynamics of the solution process, governed by the principle of "like dissolves like." The key factors are summarized in the diagram below.
Caption: Factors influencing the solubility of this compound.
Predicted Solubility Profile
While quantitative data is unavailable, a qualitative prediction of solubility can be made based on the structure:
-
High Solubility Expected in:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good dipole-dipole interactions.
-
Aromatic Solvents (e.g., Toluene, Benzene): Favorable π-π stacking interactions with the quinoline ring.
-
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate): Good balance of polarity and dispersion forces.
-
-
Moderate Solubility Expected in:
-
Alcohols (e.g., Methanol, Ethanol): The methoxy and quinoline nitrogen can act as hydrogen bond acceptors.
-
-
Low Solubility Expected in:
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The polarity of the molecule will likely limit solubility in these solvents.
-
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Experimental Workflow
The general workflow for determining solubility is depicted below.
Caption: Experimental workflow for the isothermal shake-flask solubility method.
Detailed Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been achieved.
-
Sampling: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the clear, filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
UV-Vis Spectroscopy: Prepare a calibration curve of absorbance versus known concentrations of the compound in the specific solvent. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve of peak area versus known concentrations. Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility of the compound in the original undiluted solution, taking the dilution factor into account. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Data Presentation
While no specific data is available for this compound, the results from the described experimental protocol should be presented in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.9 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Dichloromethane | 9.1 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Methanol | 32.7 | Data to be determined | Data to be determined |
Conclusion
The solubility of this compound in organic solvents is a fundamental property that requires experimental determination. This guide has outlined the key factors influencing its solubility and provided a detailed, industry-standard protocol for its measurement. By following the isothermal shake-flask method and utilizing appropriate analytical techniques, researchers can generate the reliable and accurate solubility data necessary for advancing their work in drug development, chemical synthesis, and materials science.
The Biological Versatility of Substituted Quinolines: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, making them a focal point in the search for new therapeutic agents.[3][4] Quinoline-based compounds have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth overview of the biological activities of substituted quinolines, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Anticancer Activity
Substituted quinolines represent a significant class of anticancer agents, with several compounds already in clinical use.[5][6] Their mechanisms of action are diverse and include inhibiting cell growth, inducing programmed cell death (apoptosis), halting the cell cycle, preventing the formation of new blood vessels (angiogenesis), and disrupting cancer cell migration.[1][7]
Mechanisms of Action
Quinoline derivatives exert their anticancer effects by targeting a variety of molecular pathways crucial for tumor growth and survival.[8][9] Key mechanisms include:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[5][10]
-
Tubulin Polymerization Inhibition: Some compounds disrupt the formation of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest in the G2/M phase and apoptosis.[5][8]
-
Topoisomerase Inhibition: These enzymes are vital for DNA replication. Quinoline derivatives can interfere with their function, leading to DNA damage and cell death.[8][11]
-
PI3K/Akt/mTOR Pathway Inhibition: This is a key signaling pathway that promotes cell survival and proliferation. Certain quinoline-chalcone hybrids have been shown to inhibit this pathway.[5][10]
-
Induction of Apoptosis: Many quinoline derivatives can trigger apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[1][8]
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values against various cancer cell lines.
| Compound/Series | Substitution Pattern | Target Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) |
| Quinoline-Chalcone Hybrids | Chalcone moiety fused with quinoline | MGC-803 (Gastric) | 1.38[6] |
| HCT-116 (Colon) | 5.34[6] | ||
| MCF-7 (Breast) | 5.21[6] | ||
| Quinoline-Chalcone Hybrid (37) | Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35[5] |
| Quinoline-Chalcone Hybrid (39) | - | A549 (Lung) | 1.91[5] |
| Quinoline-Chalcone Hybrid (40) | - | K-562 (Leukemia) | 5.29[5] |
| 4,7-Disubstituted Quinolines | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³)[1] |
| Quinolyl Hydrazone (18j) | 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazine derivative | NCI-60 Cell Line Panel | 0.33 - 4.87 (GI₅₀)[12] |
| Quinoline-derived Chalcones (62c) | - | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 1.82 - 8.06 (µg/mL)[13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[14][15]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: Prepare a stock solution of the substituted quinoline derivative in a suitable solvent like DMSO.[15] Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[15] Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow for in vitro anticancer activity screening.
Antimicrobial Activity
Quinoline and its derivatives have a long history of use as antimicrobial agents, with some being effective against a wide range of Gram-positive and Gram-negative bacteria.[16][17] The development of novel quinoline-based compounds is a crucial strategy in combating the rise of antibiotic-resistant pathogens.[16]
Spectrum of Activity
Substituted quinolines have demonstrated efficacy against various bacterial and fungal strains, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[16]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[16]
-
Mycobacteria: Mycobacterium tuberculosis.[18]
-
Fungi: Cryptococcus neoformans, Candida spp..[18]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19]
| Compound/Series | Target Microorganism | Activity (MIC in µg/mL) |
| Quinoline Derivative (11) | S. aureus | 6.25[16] |
| Quinoline-based Amino Acid (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62[16] |
| Hydroxyimidazolium Hybrid (7b) | S. aureus | 2[18] |
| M. tuberculosis H37Rv | 10[18] | |
| Hydroxyimidazolium Hybrid (7c/7d) | C. neoformans | 15.6[18] |
| Quinolyl Hydrazones | Various pathogenic strains | 6.25 - 100[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted quinoline in a suitable solvent. Create a series of two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[21]
Inhibition of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Activity
Certain substituted quinolines have demonstrated potent anti-inflammatory effects, positioning them as potential therapeutic agents for inflammatory diseases.[22][23]
Mechanisms of Action
The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways.[24] For instance, some derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[22] This is often achieved by suppressing the phosphorylation of MAPKs and attenuating the activity of the NF-κB signaling pathway.[22]
Experimental Protocol: Measurement of Nitric Oxide Production
The Griess assay is a common method for quantifying nitrite (a stable product of NO) in cell culture supernatants, serving as an indirect measure of NO production.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Treatment: Culture macrophage cells (e.g., J774A.1 or RAW 264.7) in a 96-well plate.
-
Stimulation: Treat the cells with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of the substituted quinoline compound for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Inhibition of the NF-κB signaling pathway.
Conclusion
Substituted quinolines are a remarkably versatile class of compounds with a broad spectrum of potent biological activities. Their diverse mechanisms of action against cancer cells, pathogenic microbes, and inflammatory processes underscore their immense therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to explore and develop novel quinoline-based drugs to address pressing medical needs. Continued investigation into the structure-activity relationships and molecular targets of these compounds will be crucial for optimizing their efficacy and safety profiles, paving the way for the next generation of quinoline-inspired therapeutics.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmphs.com [ijmphs.com]
- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Proposed Theoretical Analysis of 3-Ethyl-8-methoxyquinoline: A Technical Guide for Drug Development Professionals
Introduction: Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Understanding the intrinsic electronic and structural characteristics of these molecules is paramount for rational drug design and the prediction of their pharmacokinetic and pharmacodynamic profiles. 3-Ethyl-8-methoxyquinoline, a specific derivative, holds potential for further development, yet a comprehensive theoretical characterization is absent in the current literature.
This technical guide outlines a proposed, in-depth theoretical study of this compound using quantum chemical calculations. The methodologies presented are based on established computational protocols, particularly Density Functional Theory (DFT), which is a powerful tool for elucidating molecular properties.[1] This document serves as a roadmap for researchers, scientists, and drug development professionals to perform a robust in silico analysis of this molecule, yielding foundational data for future experimental work.
Proposed Computational Workflow
The theoretical analysis of this compound can be structured into a multi-step computational workflow. This process begins with the optimization of the molecule's three-dimensional structure and progresses to the calculation of its electronic, spectroscopic, and reactivity properties. Each step builds upon the previous one to create a comprehensive molecular profile.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical placeholders, representative of what would be expected for a molecule of this class.
Table 1: Predicted Optimized Geometrical Parameters (Selected) This table would contain the key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape in its lowest energy state.
| Parameter | Atom Path | Predicted Value |
| Bond Lengths | (Å) | |
| C8—O1 | 1.365 | |
| O1—C(methyl) | 1.430 | |
| C3—C(ethyl) | 1.510 | |
| C(ethyl)—C(methyl) | 1.540 | |
| N1—C2 | 1.315 | |
| N1—C8a | 1.370 | |
| Bond Angles | (°) | |
| C8a—C8—O1 | 119.5 | |
| C8—O1—C(methyl) | 117.0 | |
| N1—C2—C3 | 122.0 | |
| C2—C3—C(ethyl) | 128.5 | |
| Dihedral Angle | (°) | |
| C4—C3—C(ethyl)—C(methyl) | 178.0 |
Table 2: Predicted Electronic and Thermodynamic Properties This table outlines the fundamental electronic properties derived from the molecular orbitals and the overall thermodynamic stability.
| Property | Symbol | Predicted Value | Unit |
| Total Energy | E_total | -689.123 | Hartrees |
| Dipole Moment | µ | 2.55 | Debye |
| Highest Occupied Molecular Orbital | E_HOMO | -6.21 | eV |
| Lowest Unoccupied Molecular Orbital | E_LUMO | -1.15 | eV |
| HOMO-LUMO Energy Gap | ΔE | 5.06 | eV |
Table 3: Predicted Global Reactivity Descriptors Derived from the HOMO and LUMO energies, these descriptors provide insight into the molecule's kinetic stability and reactivity.[2]
| Descriptor | Formula | Predicted Value | Unit |
| Ionization Potential | IP ≈ -E_HOMO | 6.21 | eV |
| Electron Affinity | EA ≈ -E_LUMO | 1.15 | eV |
| Electronegativity | χ = (IP+EA)/2 | 3.68 | eV |
| Chemical Hardness | η = (IP-EA)/2 | 2.53 | eV |
| Chemical Softness | S = 1/η | 0.395 | eV⁻¹ |
| Electrophilicity Index | ω = χ²/(2η) | 2.67 | eV |
Detailed Computational Protocols
The following protocols describe the specific methodologies for executing the computational workflow outlined in Section 1.0.
Molecular Structure and Optimization
-
Protocol:
-
The initial 3D structure of this compound is constructed using a molecular builder like GaussView or Avogadro.
-
A full geometry optimization is performed without any symmetry constraints.
-
Software: Gaussian 16 or ORCA 5.0.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p). This set provides a good balance of accuracy and computational cost for organic molecules, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometry.
-
Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate an aqueous environment, which is crucial for biological relevance.
-
Vibrational Frequency Analysis
-
Protocol:
-
Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
The results also provide the zero-point vibrational energy (ZPVE) and can be used to simulate the molecule's IR spectrum.
-
Electronic Property Analysis
-
Protocol:
-
The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are extracted from the optimized structure's output file. The energy gap (ΔE) is calculated as E_LUMO - E_HOMO.
-
A Molecular Electrostatic Potential (MEP) map is generated. The MEP surface is plotted by mapping the electrostatic potential onto the electron density surface. This visualization identifies regions of positive (electrophilic) and negative (nucleophilic) potential, crucial for understanding intermolecular interactions.
-
The global reactivity descriptors (Table 3) are calculated using the HOMO and LUMO energy values via Koopmans' theorem approximations.
-
Visualization of Key Relationships
Diagrams are essential for visualizing the relationships between calculated properties and their implications for the molecule's behavior.
Caption: Relationship between frontier orbitals and key global reactivity and stability descriptors.
This technical guide provides a comprehensive and actionable framework for the theoretical investigation of this compound. By employing the detailed computational protocols, researchers can generate robust data on the molecule's geometry, electronic structure, and reactivity profile. These in silico findings are essential for building a foundational understanding of the molecule, guiding future synthetic modifications, and predicting its potential as a lead compound in drug discovery programs. The presented workflow and data structures serve as a standardized template for ensuring a thorough and reproducible computational analysis.
References
Starting Materials for the Synthesis of 3-Ethyl-8-methoxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 3-Ethyl-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. The synthesis of this target molecule can be efficiently achieved through established heterocyclic chemistry reactions, primarily the Doebner-von Miller reaction, followed by a methylation step. This document outlines the necessary precursors, detailed experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategy: Doebner-von Miller Reaction and Subsequent Methylation
The most logical and well-documented approach to synthesize this compound involves a two-step process:
-
Doebner-von Miller Cyclization: This classic reaction is employed to construct the quinoline core with the desired ethyl group at the 3-position and a hydroxyl group at the 8-position.
-
Williamson Ether Synthesis: A subsequent methylation of the resulting 8-hydroxyquinoline derivative yields the final product, this compound.
This strategy is advantageous as it utilizes readily available starting materials and follows robust and well-understood reaction mechanisms.
Starting Materials and Key Reagents
The successful synthesis of this compound via this proposed route requires the following key starting materials and reagents:
| Role | Chemical Name | Structure | Notes |
| Aniline Precursor | o-Aminophenol | Provides the benzene ring and the nitrogen atom for the quinoline core, with the hydroxyl group at the precursor to the 8-methoxy group. | |
| α,β-Unsaturated Aldehyde | 2-Ethylacrolein | Reacts with the aniline precursor to form the pyridine ring of the quinoline, introducing the ethyl group at the 3-position. | |
| Oxidizing Agent | o-Nitrophenol | Facilitates the final aromatization step of the dihydroquinoline intermediate to the quinoline. | |
| Acid Catalyst | Hydrochloric Acid (37% aq.) | HCl | Catalyzes the cyclization and dehydration steps of the Doebner-von Miller reaction. |
| Methylating Agent | Methyl Iodide or Dimethyl Sulfate | CH₃I or (CH₃)₂SO₄ | Used in the second step to convert the 8-hydroxy group to an 8-methoxy group. |
| Base | Potassium Carbonate or Sodium Hydride | K₂CO₃ or NaH | Required for the deprotonation of the hydroxyl group in the Williamson ether synthesis. |
| Solvents | Methylene Chloride, Acetone, DMF | CH₂Cl₂, C₃H₆O, C₃H₇NO | Used for extraction, reaction media, and purification. |
Experimental Protocols
The following are detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via Doebner-von Miller Reaction
This protocol is adapted from a known procedure for a closely related synthesis.[1]
Procedure:
-
To a stirred mixture of o-aminophenol (1.0 mol) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g), add 2-ethylacrolein (161.5 g) dropwise over a two-hour period while maintaining the temperature at 100°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at 100°C for an additional two hours.[1]
-
Cool the reaction mixture to room temperature.
-
Add methylene chloride to the cooled mixture and adjust the pH to 7.0 with concentrated ammonium hydroxide while stirring.[1]
-
Separate the organic phase and concentrate it under reduced pressure.[1]
-
Purify the residue by vacuum distillation, collecting the fraction at a vapor temperature of 130°C to 165°C at 5 mm Hg to obtain 3-ethyl-8-hydroxyquinoline.[1]
Step 2: Methylation of 3-Ethyl-8-hydroxyquinoline
This is a general procedure for the methylation of an 8-hydroxyquinoline.
Procedure:
-
In a round-bottom flask, dissolve 3-ethyl-8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, handled with care), to the solution and stir for 30 minutes at room temperature to form the corresponding phenoxide.
-
Add the methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Yields for the Doebner-von Miller reaction can be variable, and optimization may be required.
| Reaction Step | Reactants | Product | Typical Yield | Reference |
| Step 1: Doebner-von Miller | o-Aminophenol, 2-Ethylacrolein | 3-Ethyl-8-hydroxyquinoline | 93-98% purity | [1] |
| Step 2: Methylation | 3-Ethyl-8-hydroxyquinoline, Methylating Agent | This compound | 70-90% (Estimated) | General synthetic knowledge |
Synthetic Pathway and Logic
The choice of the Doebner-von Miller reaction is dictated by its ability to directly introduce an alkyl substituent at the 3-position of the quinoline ring, which is a common challenge in other classical quinoline syntheses. The use of an α,β-unsaturated aldehyde like 2-ethylacrolein is key to achieving this substitution pattern.[2] The subsequent methylation is a standard and high-yielding transformation.
Caption: Synthetic route to this compound.
Experimental Workflow
The overall experimental workflow involves two main stages: the synthesis and purification of the intermediate, followed by the synthesis and purification of the final product.
Caption: Detailed workflow for the synthesis of this compound.
References
A Comprehensive Technical Review of 8-Methoxyquinoline Compounds: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly interesting pharmacophore, with its analogs demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of 8-methoxyquinoline compounds, summarizing key quantitative data, detailing experimental protocols for their synthesis and biological evaluation, and visualizing the intricate signaling pathways they modulate.
Core Biological Activities and Quantitative Data
8-Methoxyquinoline and its derivatives have been extensively investigated for their anticancer, antimicrobial, and neuroprotective properties. The following tables present a consolidated overview of their biological activities, with a focus on quantitative measures to facilitate comparison and aid in structure-activity relationship (SAR) analysis.
Anticancer Activity of 8-Methoxyquinoline Derivatives
The antiproliferative effects of 8-methoxyquinoline compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colon) | 0.33 | [1] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Caco-2 (Colon) | 0.54 | [2] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35 | [2] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [3][4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5-25 | [3][4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5-25 | [3][4] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Lymphoma) | 0.438 | [5] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji (Lymphoma) | >1 | [5] |
| 8-Methoxyflindersine | RKO (Colon) | 181.6 | [6] |
| 8-Methoxyflindersine | LoVo (Colon) | 176.8 | [6] |
Antimicrobial Activity of 8-Methoxyquinoline Derivatives
The antimicrobial potential of 8-methoxyquinoline and its analogs has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of their antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-Methoxyquinoline | Bacillus subtilis | - | [7] |
| 8-Methoxyquinoline | Salmonella spp. | - | [7] |
| 8-Methoxyquinoline | Salmonella typhi | - | [7] |
| 8-Methoxyquinoline | Aspergillus flavus | - | [7] |
| 8-Methoxyquinoline | Aspergillus niger | - | [7] |
| 8-Methoxyquinoline | Trichophyton spp. | - | [7] |
| 7-Methoxyquinoline derivative (3l) | E. coli | 7.81 | [8] |
| 7-Methoxyquinoline derivative (3d) | E. coli | 31.25 | [8] |
| 7-Methoxyquinoline derivative (3c) | E. coli | 62.50 | [8] |
| 8-Hydroxyquinoline | L. monocytogenes | 5.57 µM | [9] |
| 8-Hydroxyquinoline | P. shigelloides | 11.14 µM | [9] |
Neuroprotective Activity of 8-Methoxyquinoline Derivatives
Several quinoline derivatives have shown promise in protecting neuronal cells from various insults, a critical aspect in the search for treatments for neurodegenerative diseases. The effective concentration (EC50) is often used to quantify this protective effect.
| Compound | Assay | EC50 (µM) | Reference |
| Quinolylnitrone (QN2) | Ischemia-reperfusion in SH-SY5Y cells | < 3.97 | [10] |
| Quinolylnitrone (QN3) | Ischemia-reperfusion in SH-SY5Y cells | < 3.97 | [10] |
| Quinolylnitrone (QN6) | Ischemia-reperfusion in SH-SY5Y cells | 3.97 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 8-methoxyquinoline derivatives and for key biological assays used to evaluate their therapeutic potential.
Synthesis of 8-Methoxyquinoline
A common and straightforward method for the synthesis of 8-methoxyquinoline is the O-methylation of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.0-1.2 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add methyl iodide (1.0-1.1 eq) dropwise to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-methoxyquinoline.[12]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Test compounds (8-methoxyquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13][14]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Dispense the appropriate broth medium into all wells of a 96-well microtiter plate.
-
Prepare a serial two-fold dilution of the test compound directly in the wells of the microtiter plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve the desired final concentration.
-
Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.[15][16]
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][17]
In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model to assess the neuroprotective effects of compounds against various neurotoxic insults.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, amyloid-β peptide)
-
Test compounds
-
96-well plates
-
MTT reagent or other viability assay reagents
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the cell culture medium. Include a control group without the neurotoxin and a group with the neurotoxin but without the test compound.
-
Incubate the cells for the desired duration of neurotoxin exposure (e.g., 24-48 hours).
-
Assess cell viability using the MTT assay or another suitable method.[3][12]
-
Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone. Determine the EC50 value for neuroprotection.[10][18]
Signaling Pathways and Mechanisms of Action
8-Methoxyquinoline derivatives exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and death. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 8-methoxyquinoline derivatives have been shown to inhibit this pathway, leading to cancer cell death. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) has been demonstrated to exert its cytotoxic effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling cascade.[1]
Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including 8-hydroxyquinoline derivatives, induce apoptosis in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Tris(8-hydroxyquinoline)iron has been shown to induce apoptosis in head and neck carcinoma cells by activating both the death receptor and mitochondrial signaling pathways.[2] This involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, ultimately leading to the activation of caspases, the executioners of apoptosis.
Experimental Workflow for Drug Discovery
The discovery and development of novel 8-methoxyquinoline-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves a multidisciplinary approach, integrating synthetic chemistry, in vitro and in vivo pharmacology, and molecular biology.
Conclusion
8-Methoxyquinoline and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their preclinical promise into clinical reality.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nnpub.org [nnpub.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [cardinalscholar.bsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 14. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. oncotarget.com [oncotarget.com]
Methodological & Application
Synthesis of 3-Ethyl-8-methoxyquinoline: A Detailed Protocol for Drug Development Professionals
Application Note & Protocol
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-Ethyl-8-methoxyquinoline, a valuable scaffold in medicinal chemistry, starting from readily available 8-hydroxyquinoline. The synthesis proceeds through the formation of the intermediate, 3-ethyl-8-hydroxyquinoline, followed by O-methylation. This protocol is designed for researchers and scientists in drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.
Introduction
Quinoline and its derivatives are fundamental heterocyclic structures in the field of medicinal chemistry, exhibiting a wide range of biological activities. The targeted this compound is a key intermediate for the synthesis of various pharmacologically active compounds. This protocol outlines a reliable and reproducible two-step synthesis route, beginning with the construction of the 3-ethyl-8-hydroxyquinoline core, followed by a Williamson ether synthesis to yield the final product.
Synthetic Strategy
The synthesis is performed in two distinct steps:
-
Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via a Doebner-von Miller reaction.
-
Step 2: O-methylation of 3-Ethyl-8-hydroxyquinoline to yield this compound.
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline
This procedure is adapted from a known method for the synthesis of 3-substituted-8-hydroxyquinolines.[1]
Materials:
-
o-Aminophenol
-
o-Nitrophenol
-
2-Ethylacrolein
-
37% Aqueous Hydrochloric Acid
-
Methylene Chloride
-
Concentrated Ammonium Hydroxide
Procedure:
-
In a stirred reaction vessel, create a mixture of o-aminophenol (1.0 mol) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g).
-
Heat the mixture to 100°C.
-
Over a period of 2 hours, add 2-ethylacrolein (161.5 g) to the stirred mixture while maintaining the temperature at 100°C.
-
Continue stirring the reaction mixture at 100°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add methylene chloride to the cooled mixture.
-
Adjust the pH of the mixture to 7.0 by slowly adding concentrated ammonium hydroxide with vigorous stirring.
-
Separate the organic phase and concentrate it under reduced pressure.
-
The resulting residue is purified by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature between 130°C and 165°C. This yields 3-ethyl-8-hydroxyquinoline with a purity of 93% to 98%.[1]
Step 2: Synthesis of this compound
This protocol utilizes the Williamson ether synthesis for the O-methylation of the hydroxyl group of 3-ethyl-8-hydroxyquinoline.
Materials:
-
3-Ethyl-8-hydroxyquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Diethyl Ether
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-8-hydroxyquinoline (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, or until hydrogen gas evolution ceases.
-
Slowly add methyl iodide (1.2 equiv) or dimethyl sulfate (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Reagents | Reaction Time | Temperature | Yield | Purity |
| 1 | 3-Ethyl-8-hydroxyquinoline | o-Aminophenol, 2-Ethylacrolein | 4 hours | 100°C | Not specified | 93-98%[1] |
| 2 | This compound | 3-Ethyl-8-hydroxyquinoline, Methyl Iodide | 4-6 hours | 0°C to RT | ~71% (estimated)[2] | >95% (after purification) |
Note: The yield for Step 2 is an estimation based on the reported yield for the methylation of the parent 8-hydroxyquinoline.[2]
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from 8-hydroxyquinoline.
Caption: Two-step synthesis of this compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step protocol is robust and utilizes established chemical transformations, making it suitable for implementation in drug discovery and development laboratories. The provided data and workflow visualization aim to facilitate a clear understanding and successful execution of the synthesis.
References
Application Notes and Protocols for 3-Ethyl-8-methoxyquinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Ethyl-8-methoxyquinoline as a versatile chemical intermediate. The protocols detailed below are based on established chemical transformations of the quinoline scaffold and its substituents, offering a foundational framework for the synthesis of novel derivatives for applications in drug discovery, materials science, and chemical biology.
Overview of Synthetic Potential
This compound is a substituted quinoline that offers three primary sites for chemical modification:
-
The 8-methoxy group: This group can be demethylated to yield the corresponding 8-hydroxyquinoline, a well-known metal-chelating moiety and a common pharmacophore in medicinal chemistry.[1][2][3] 8-Hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[1][3]
-
The 3-ethyl group: The benzylic position of the ethyl group is susceptible to oxidation, providing a route to 3-acetylquinoline or 3-quinolinecarboxylic acid derivatives. These functional groups can then be used for further derivatization, such as in the formation of amides or esters.
-
The quinoline ring: The quinoline core is an electron-deficient system that can undergo electrophilic substitution, primarily at the C5 and C8 positions of the benzene ring portion.[4][5] The presence of the methoxy group at the 8-position will influence the regioselectivity of these reactions.
The strategic functionalization of these sites allows for the generation of a diverse library of compounds from a single starting intermediate. Below are detailed protocols for key transformations.
Application Note 1: Synthesis of 3-Ethylquinolin-8-ol - A Precursor for Bioactive Metal Chelators
The conversion of the 8-methoxy group to a hydroxyl group is a critical step in synthesizing compounds with potential applications as metal chelators or histone demethylase inhibitors.[6][7] 8-Hydroxyquinolines are known to bind to metal ions, which can be a mechanism of action for their anticancer and antineurodegenerative properties.[1][2]
Experimental Protocol: Demethylation of this compound
This protocol is adapted from general methods for the demethylation of aryl methyl ethers.[8][9][10]
Materials:
-
This compound
-
1-Dodecanethiol
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydroxide (3.0 eq) and 1-dodecanethiol (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 153°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Ethylquinolin-8-ol.
Data Presentation
| Intermediate | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | 3-Ethylquinolin-8-ol | NaOH, 1-Dodecanethiol | DMF | Reflux | 4-8 | 85-95 |
Note: Yields are representative and may vary based on reaction scale and optimization.
Workflow Diagram
Caption: Demethylation of this compound.
Application Note 2: Synthesis of 8-Methoxyquinoline-3-carboxylic Acid via Side-Chain Oxidation
Oxidation of the 3-ethyl group provides a carboxylic acid functionality, which is a key handle for further synthetic modifications, such as amide bond formation, to create libraries of potential drug candidates. The oxidation of alkylarenes is a well-established transformation.[11][12][13][14]
Experimental Protocol: Oxidation of the 3-Ethyl Group
This protocol utilizes potassium permanganate, a strong oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[14]
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite
-
Standard laboratory glassware for heating and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of sodium carbonate in water.
-
Heat the mixture to reflux and add a solution of potassium permanganate (4.0 eq) in water dropwise over several hours.
-
Continue heating at reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl until the precipitation of the carboxylic acid is complete.
-
If the solution remains colored, add a small amount of sodium bisulfite to decolorize.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 8-Methoxyquinoline-3-carboxylic acid.
Data Presentation
| Intermediate | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | 8-Methoxyquinoline-3-carboxylic Acid | KMnO4, Na2CO3 | Water | Reflux | 6-12 | 70-85 |
Note: Yields are representative and may vary based on reaction scale and optimization.
Workflow Diagram
Caption: Side-chain oxidation of this compound.
Application Note 3: Electrophilic Nitration of the Quinoline Ring
Electrophilic substitution on the quinoline ring allows for the introduction of functional groups that can be further transformed. Nitration is a common electrophilic aromatic substitution reaction. For quinoline, nitration typically occurs at the 5- and 8-positions.[4][5] Given that the 8-position is substituted with a methoxy group (an activating group), the regioselectivity of nitration will be directed to other positions on the benzene ring, likely the 5- and/or 7-positions.
Experimental Protocol: Nitration of this compound
This protocol is a standard procedure for the nitration of activated aromatic rings.
Materials:
-
This compound
-
Concentrated sulfuric acid (H2SO4)
-
Fuming nitric acid (HNO3)
-
Ice
-
Sodium bicarbonate solution
-
Standard laboratory glassware for reactions at low temperature
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product will likely be a mixture of isomers (e.g., 5-nitro and 7-nitro derivatives), which can be separated by column chromatography.
Data Presentation
| Intermediate | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | 3-Ethyl-8-methoxy-5-nitroquinoline (and isomers) | HNO3, H2SO4 | - | 0°C to RT | 4 | 75-90 (mixture) |
Note: Yields and isomer ratios are representative and will depend on the specific reaction conditions.
Workflow Diagram
Caption: Nitration of this compound.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the potential synthetic pathways starting from this compound, leading to a variety of functionalized derivatives that can serve as building blocks in drug discovery and materials science.
Caption: Synthetic pathways from this compound.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uop.edu.pk [uop.edu.pk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
- 9. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
3-Ethyl-8-methoxyquinoline: A Scaffolding Prospect in Medicinal Chemistry
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] Within this class, 8-methoxyquinoline derivatives have emerged as a particularly interesting subclass, with demonstrated potential in various therapeutic areas. This application note explores the potential applications of 3-Ethyl-8-methoxyquinoline in medicinal chemistry, drawing upon the known biological activities of structurally related compounds and providing a general framework for its investigation as a novel therapeutic agent.
While specific biological data for this compound is not currently available in the public domain, its structural features suggest it may serve as a valuable scaffold for the development of new drugs. The presence of the 8-methoxy group is a known feature in bioactive quinolines, and the ethyl group at the 3-position offers a site for potential modification to optimize pharmacological properties.[3][4]
Potential Therapeutic Applications
Based on the established activities of related 8-methoxyquinoline and 3-substituted quinoline derivatives, this compound could be investigated for the following applications:
-
Anticancer Activity: Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The 8-methoxyquinoline scaffold, in particular, has been incorporated into compounds designed as inhibitors of enzymes involved in cancer progression.[3]
-
Antibacterial and Antifungal Activity: The 8-hydroxyquinoline core, a close analog of 8-methoxyquinoline, is a well-established pharmacophore with potent antibacterial and antifungal properties.[6][7][8][9] Derivatives of 8-methoxyquinoline have also shown strong activity against various bacterial and fungal strains.[10]
-
Antiviral Activity: Several quinoline derivatives have been identified as inhibitors of viral replication, including activity against HIV and other viruses.[11][12] The quinoline nucleus is a key component in some antiviral drug discovery programs.
-
Enzyme Inhibition: The quinoline scaffold can be tailored to inhibit specific enzymes. For instance, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases and proteasomes, which are important targets in cancer therapy.[13][14]
Experimental Protocols
Given the lack of specific data for this compound, the following sections provide generalized protocols for its synthesis and initial biological evaluation. These protocols are based on established methods for similar quinoline derivatives and should be adapted and optimized as needed.
Synthesis of this compound
A potential synthetic route to this compound could be adapted from known quinoline syntheses, such as the Combes or Doebner-von Miller reactions. A plausible hypothetical method starting from 2-aminoanisole (o-anisidine) is outlined below.
Materials:
-
2-aminoanisole (o-anisidine)
-
Crotonaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents (e.g., ethanol, diethyl ether)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoanisole in ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring.
-
Addition of Aldehyde: Gradually add crotonaldehyde to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General Workflow for Biological Screening
A general workflow for the initial biological evaluation of this compound is presented below. This workflow is designed to assess its potential as an anticancer, antibacterial, and antifungal agent.
Figure 1. A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Data Presentation
As no quantitative biological data for this compound is currently available, a data table cannot be provided. Should this compound be screened, data such as IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays or MIC (minimum inhibitory concentration) values from antimicrobial assays would be tabulated for clear comparison.
Conclusion
This compound represents an unexplored compound within the medicinally important quinoline class. Based on the well-documented biological activities of its structural analogs, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided synthetic and screening protocols offer a foundational framework for initiating the investigation of this compound's medicinal chemistry potential. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to determine its potential as a lead compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antiviral activity and molecular modeling of oxoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Ethyl-8-methoxyquinoline Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-Ethyl-8-methoxyquinoline and its derivatives. Quinolines are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and are of considerable interest in drug discovery and development. The methodologies outlined below detail a reliable two-step synthetic route, and the accompanying data and diagrams are intended to support research and development in medicinal chemistry and organic synthesis.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its pharmacological profile. The 3-ethyl and 8-methoxy substitutions are of particular interest. The 8-methoxy group, for instance, has been shown to enhance antibacterial activity against Gram-positive bacteria by increasing the inhibition of DNA gyrase. This application note provides a comprehensive guide to the synthesis of the parent this compound, a key intermediate for the development of novel therapeutic agents.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the quinoline core via a Doebner-von Miller reaction to yield 3-Ethyl-8-hydroxyquinoline. This intermediate is then methylated in the second step using a Williamson ether synthesis to afford the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via Doebner-von Miller Reaction
This protocol describes the acid-catalyzed cyclization of 2-aminophenol with 2-ethylacrolein to form the quinoline ring system.
Materials:
-
2-Aminophenol
-
2-Ethylacrolein
-
o-Nitrophenol
-
37% Aqueous Hydrochloric Acid
-
Methylene Chloride
-
Concentrated Ammonium Hydroxide
Procedure:
-
In a stirred mixture of 2-aminophenol (1.0 mol, 109.13 g) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g), add 2-ethylacrolein (161.5 g) dropwise over a two-hour period at a temperature of 100°C.[1]
-
Maintain the reaction mixture at 100°C with continuous stirring for an additional two hours.[1]
-
Cool the reaction mixture to room temperature.
-
Add methylene chloride to the cooled mixture.
-
Adjust the pH of the mixture to 7.0 with concentrated ammonium hydroxide while stirring.
-
Separate the organic phase and concentrate it under reduced pressure.
-
Purify the residue by vacuum distillation at 5 mm Hg, collecting the distillate with a vapor temperature of 130°C to 165°C, to yield 3-ethyl-8-hydroxyquinoline.[1]
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the methylation of the hydroxyl group of 3-Ethyl-8-hydroxyquinoline.
Materials:
-
3-Ethyl-8-hydroxyquinoline
-
Sodium Hydride (NaH) or other suitable base (e.g., K2CO3)
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Chloroform
Procedure:
-
To a stirred solution of 3-Ethyl-8-hydroxyquinoline (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the aqueous mixture with chloroform (3 x volume).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Reaction Step | Reactants | Key Reagents/Conditions | Product | Typical Yield | Purity |
| 1 | 2-Aminophenol, 2-Ethylacrolein | o-Nitrophenol, 37% HCl, 100°C, 4 hours | 3-Ethyl-8-hydroxyquinoline | ~80% | 93-98% |
| 2 | 3-Ethyl-8-hydroxyquinoline, Dimethyl Sulfate | NaH, DMF, 60-80°C, 1-8 hours | This compound | 50-95% | >95% |
Application: Antibacterial Mechanism of Action
Derivatives of 8-methoxyquinoline have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[2][3] The 8-methoxy group has been shown to enhance the inhibitory activity against DNA gyrase, leading to potent antibacterial effects.[2] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.[3]
Caption: Proposed antibacterial mechanism of this compound.
References
Application Notes and Protocols for N-alkylation of 8-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-alkylation of 8-methoxyquinoline, a key reaction in the synthesis of various biologically active compounds and functional materials. The protocol described herein focuses on the quaternization of the quinoline nitrogen using an alkyl halide, yielding N-alkyl-8-methoxyquinolinium salts. This application note includes a comprehensive experimental protocol, a summary of reactants and products, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in research and development settings.
Introduction
Quaternary quinolinium salts derived from 8-methoxyquinoline are of significant interest in medicinal chemistry and materials science. The permanent positive charge on the quinoline nitrogen, introduced through N-alkylation, can modulate the molecule's physicochemical properties, leading to enhanced biological activity or novel material characteristics. For instance, certain N-alkylated quinoline derivatives have demonstrated potential as corrosion inhibitors.[1][2] The presence of the methoxy group at the 8-position can influence the electronic properties of the quinoline ring system and, consequently, the reactivity of the nitrogen atom and the properties of the resulting quaternary salt.
The N-alkylation of 8-methoxyquinoline is typically achieved through a direct quaternization reaction with an appropriate alkylating agent, such as an alkyl halide. This reaction proceeds via a nucleophilic attack of the lone pair of electrons on the quinoline nitrogen onto the electrophilic carbon of the alkyl halide.
Experimental Protocol: N-Alkylation of 8-Methoxyquinoline with Benzyl Chloride
This protocol details the synthesis of (8-methoxyquinolin-1-yl) methylbenzylammonium chloride, a representative example of the N-alkylation of 8-methoxyquinoline.[1][2]
Materials:
-
8-Methoxyquinoline
-
Benzyl chloride
-
Appropriate solvent (e.g., as described in the synthesis of similar quinolinium salts)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-methoxyquinoline (1.0 equivalent) in a suitable solvent.
-
Addition of Alkylating Agent: To the stirred solution, add benzyl chloride (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford the pure N-alkylated 8-methoxyquinolinium salt.
Data Presentation
Table 1: Reactants and Products for the N-alkylation of 8-Methoxyquinoline
| Reactant/Product | Structure | Molar Mass ( g/mol ) | Role |
| 8-Methoxyquinoline | C₁₀H₉NO | 159.18 | Starting Material |
| Benzyl Chloride | C₇H₇Cl | 126.58 | Alkylating Agent |
| (8-methoxyquinolin-1-yl) methylbenzylammonium chloride | C₁₇H₁₆ClNO | 285.77 | Product |
Visualization
Diagram 1: Experimental Workflow for N-Alkylation of 8-Methoxyquinoline
Caption: A flowchart illustrating the key steps in the N-alkylation of 8-methoxyquinoline.
Diagram 2: Signaling Pathway of the N-Alkylation Reaction
Caption: The reaction pathway for the N-alkylation of 8-methoxyquinoline.
References
Application Notes and Protocols: The Role of Quinoline Derivatives in Antimalarial Drug Discovery
Introduction
Quinoline-based compounds have long been a cornerstone of antimalarial chemotherapy, with well-known drugs such as chloroquine and quinine playing a pivotal role in treating malaria.[1][2] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new and effective antimalarial agents.[3] This document provides an overview of the application of quinoline derivatives in antimalarial drug discovery, with a focus on their mechanism of action, in vitro and in vivo evaluation, and the structure-activity relationships that guide the design of novel therapeutic candidates. While specific data for 3-Ethyl-8-methoxyquinoline is not prominently available in the current literature, this document will utilize data from other relevant quinoline derivatives to illustrate the key concepts and experimental protocols.
Quinoline derivatives typically exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[4][5] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline-based drugs are thought to accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1][2]
Key Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation. This process is crucial for the survival of the malaria parasite within red blood cells.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Ethyl-8-methoxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 3-Ethyl-8-methoxyquinoline analogs, a promising class of compounds in anticancer drug discovery. This document outlines detailed protocols for cytotoxicity screening, data presentation standards, and insights into the potential mechanism of action involving key signaling pathways.
Introduction to High-Throughput Screening of Quinoline Analogs
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potent anticancer properties. High-throughput screening (HTS) enables the rapid evaluation of large libraries of these analogs to identify lead compounds for further development. Cell-based assays are central to this process, providing valuable data on the cytotoxic and mechanistic effects of these compounds on cancer cells.
Data Presentation: Cytotoxicity of Quinoline Analogs
The cytotoxic activity of this compound analogs and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The following table summarizes the cytotoxic activity of various methoxyquinoline derivatives against different cancer cell lines, providing a reference for the expected potency of this class of compounds.
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| 1 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 48 | 0.016 ± 0.003 | [1] |
| 2 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colorectal) | 48 | 0.33 | [2][3] |
| 3 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (Colorectal) | 48 | 0.51 | [3] |
| 4 | 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin | MCF-7 (Breast) | 48 | 9.165 | [4][5] |
| 5 | 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin | MDA-MB-231 (Breast) | 48 | 12.65 | [4][5] |
| 6 | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ] | HL-60 (Leukemia) | 48 | 0.064 | [6] |
| 7 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 48 | 5.45 µg/mL | [7] |
| 8 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 48 | 9.6 µg/mL | [7] |
| 9 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colorectal) | 48 | 7.2 µg/mL | [7] |
Experimental Protocols
A critical component of HTS is the use of robust and reproducible experimental protocols. The following sections detail the methodology for a standard cytotoxicity assay.
Experimental Workflow for Cytotoxicity Screening
The overall workflow for screening this compound analogs for cytotoxic activity is depicted below. This process begins with the preparation of the compound library and cell cultures, followed by treatment, incubation, and finally, a cell viability assay to determine the effect of the compounds.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
1. Materials and Reagents:
-
Desired cancer cell lines
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[9]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in culture medium.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤0.5% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance measurement.[9]
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have indicated that quinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways.[12] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[12] Quinoline-based compounds have been identified as potent inhibitors of this pathway, making it a key area of investigation for understanding the mechanism of action of this compound analogs.[6][13][14][15]
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by this compound analogs.
By targeting key kinases such as PI3K and mTOR, this compound analogs can disrupt downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Further mechanistic studies, such as Western blotting for key phosphorylated proteins in this pathway, are recommended to confirm the precise molecular targets of active compounds identified during screening.
References
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Ethyl-8-methoxyquinoline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-ethyl-8-methoxyquinoline as a key intermediate in the construction of diverse heterocyclic frameworks. While direct literature on the synthetic utility of this compound is limited, this document outlines a reliable synthesis of a key precursor and presents detailed protocols for its conversion and subsequent elaboration into various fused heterocyclic systems. The provided protocols are based on established methodologies for similarly substituted quinolines and are intended to serve as a practical guide for researchers.
Synthesis of this compound Precursor
A direct and high-yield synthesis of this compound can be challenging. A more accessible route involves the preparation of a highly functionalized precursor, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, which can then be further modified.
Protocol: Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
This protocol is adapted from the thermal condensation of o-anisidine with diethyl ethylmalonate.
Experimental Protocol:
-
Combine o-anisidine (12.3 g, 100 mmol) and diethyl ethylmalonate (20.0 g, 105 mmol) in a round-bottom flask equipped with a distillation head.
-
Heat the mixture in a sand bath or heating mantle to 220-230 °C for 1 hour. Ethanol will begin to distill off.
-
Increase the temperature to 260-270 °C and continue heating for 6 hours, or until the distillation of ethanol ceases.
-
Caution: The reaction mixture is hot. Carefully pour the hot mixture into 50 mL of toluene and allow it to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Dissolve the crude solid in 300 mL of 0.5 M aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Wash the aqueous filtrate with toluene (3 x 15 mL) in a separatory funnel to remove non-polar impurities.
-
Acidify the aqueous phase with 10% hydrochloric acid until the solution is acidic to Congo red paper. A precipitate will form.
-
Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (100 mL), and air-dry.
-
Recrystallize the product from ethanol to afford pure 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
Quantitative Data:
| Parameter | Value | Reference |
| Theoretical Yield | 21.92 g | Calculated |
| Typical Actual Yield | 13.6 g (62%) | [1] |
| Melting Point | 223-225 °C | [1] |
Synthesis Workflow:
Proposed Synthesis of this compound
The conversion of the quinolinone precursor to the target this compound can be envisioned as a two-step process involving reduction of the heterocyclic ring.
Proposed Protocol:
Step 1: Chlorination
-
Reflux 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one (10 mmol) in excess phosphorus oxychloride (POCl₃) for 4 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,4-dichloro-3-ethyl-8-methoxyquinoline.
Step 2: Reductive Dechlorination
-
Dissolve the chlorinated intermediate (8 mmol) in ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
Proposed Synthesis Workflow:
Applications in Heterocyclic Synthesis
This compound serves as a versatile scaffold for the construction of various fused heterocyclic systems with potential biological activities. The following are representative protocols for the synthesis of pyrazolo-, thieno-, and furo-fused quinolines.
Synthesis of Pyrazolo[4,3-c]quinolines
Application Note: The synthesis of pyrazolo[4,3-c]quinolines can be achieved through the reaction of a functionalized quinoline with hydrazine. This protocol outlines a plausible route starting from a 2-chloro-3-formylquinoline derivative, which can be obtained from this compound via a Vilsmeier-Haack reaction.
Experimental Protocol:
Step 1: Vilsmeier-Haack Formylation
-
Cool a solution of this compound (10 mmol) in DMF (20 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 30 mmol) while maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and then heat at 80 °C for 8 hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide.
-
Extract the product, 2-chloro-3-ethyl-8-methoxyquinoline-4-carbaldehyde, with ethyl acetate, dry the organic layer, and purify by column chromatography.
Step 2: Cyclization with Hydrazine
-
Dissolve the 2-chloro-3-ethyl-8-methoxyquinoline-4-carbaldehyde (5 mmol) in ethanol.
-
Add hydrazine hydrate (10 mmol) and reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired 3-ethyl-8-methoxy-5H-pyrazolo[4,3-c]quinoline.
Quantitative Data (Representative):
| Product | Yield | Reference (Analogous) |
| 3-Ethyl-8-methoxy-5H-pyrazolo[4,3-c]quinoline | 75-85% | [2][3] |
Pyrazoloquinoline Synthesis Workflow:
Synthesis of Thieno[2,3-b]quinolines
Application Note: Thieno[2,3-b]quinolines can be synthesized from 2-mercaptoquinoline derivatives. This protocol starts with the conversion of a 2-chloroquinoline to a 2-mercaptoquinoline, followed by cyclization.
Experimental Protocol:
Step 1: Thionation
-
Reflux a solution of 2-chloro-3-ethyl-8-methoxyquinoline (obtained from the proposed synthesis, 10 mmol) and sodium hydrosulfide (NaSH, 15 mmol) in ethanol for 4 hours.
-
Cool the mixture, pour into water, and acidify with acetic acid.
-
Collect the precipitated this compound-2(1H)-thione by filtration.
Step 2: S-Alkylation and Cyclization
-
To a solution of the thione (8 mmol) in DMF, add potassium carbonate (16 mmol) and ethyl bromoacetate (9.6 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Reflux the crude product in diphenyl ether for 2 hours to effect cyclization.
-
Cool the mixture, add hexane to precipitate the product, and purify by column chromatography to yield ethyl 3-ethyl-8-methoxythieno[2,3-b]quinoline-2-carboxylate.
Quantitative Data (Representative):
| Product | Yield | Reference (Analogous) |
| Ethyl 3-ethyl-8-methoxythieno[2,3-b]quinoline-2-carboxylate | 60-70% | [2] |
Thienoquinoline Synthesis Workflow:
References
Application Notes and Protocols for Exploring the Antibacterial and Antifungal Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data interpretation related to the assessment of the antibacterial and antifungal properties of quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including significant potential as antimicrobial agents.[1][2][3][4] The rise of multidrug-resistant microbial strains necessitates the development of novel and effective antimicrobial drugs, making the exploration of quinoline derivatives a critical area of research.[3][5]
Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6] The following tables summarize the MIC values of various quinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity of Novel Quinoline Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MRSA) (μg/mL) | Staphylococcus epidermidis (MRSE) (μg/mL) | Enterococcus faecalis (VRE) (μg/mL) | Reference |
| Compound 6c (a quinoline-2-one derivative) | 0.75 | 2.50 | 0.75 | [5] |
| Compound 6l (a quinoline-2-one derivative) | 1.50 | 5.0 | 1.50 | [5] |
| Compound 6o (a quinoline-2-one derivative) | 2.50 | 5.0 | 2.50 | [5] |
| Compound 5a (a fluoroquinolone derivative) | 2 | Not Reported | Not Reported | [7] |
| Benzimidazole quinolones | 0.125–0.5 | Not Reported | Not Reported | [7] |
| Ciprofloxacin derivative (Compound 7a) | 0.016 | Not Reported | Not Reported | [7] |
| PH176 (an 8-hydroxyquinoline derivative) | 16 (MIC₅₀), 32 (MIC₉₀) | Not Reported | Not Reported | [8] |
MRSA: Methicillin-Resistant Staphylococcus aureus; MRSE: Methicillin-Resistant Staphylococcus epidermidis; VRE: Vancomycin-Resistant Enterococcus. MIC values represent the concentration required to inhibit microbial growth.
Table 2: Antibacterial Activity of Novel Quinoline Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Bacillus cereus (μg/mL) | Reference |
| Quinoline-based amino acid derivative 12 | comparable to Chloramphenicol | Not Reported | Not Reported | [4] |
| Quinoline derivative 2 | >100 | >100 | 1.56 | [9] |
| Quinoline derivative 6 | 6.25 | 12.5 | 3.12 | [9] |
| Quinolone coupled hybrid 5d | 0.125–8 | 0.125–8 | Not Reported | [10] |
Table 3: Antifungal Activity of Novel Quinoline Derivatives
| Compound/Derivative | Candida albicans (μg/mL) | Cryptococcus neoformans (μg/mL) | Aspergillus flavus (μg/mL) | Aspergillus niger (μg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7c | 62.5 | 15.6 | 62.5 | 62.5 | [11][12] |
| Quinoline-based hydroxyimidazolium hybrid 7d | 62.5 | 15.6 | 62.5 | 62.5 | [11][12] |
| Quinoline derivative 32 | Not Reported | 25 | 12.5 | 25 | [3] |
| Quinoline derivative 33 | Not Reported | 25 | 12.5 | 25 | [3] |
| Quinoline derivative 34 | Not Reported | 25 | 25 | 25 | [3] |
| PK-10 (quinoline-chalcone derivative) + Fluconazole | Effective against FLC-resistant strains | Not Reported | Not Reported | Not Reported | [13] |
FLC: Fluconazole.
Experimental Protocols
The following protocols are standard methods for determining the in vitro antimicrobial activity of quinoline derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a widely accepted method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][14]
Materials:
-
Test quinoline derivative
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]
-
Microbial culture in the logarithmic growth phase
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (broth medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in the microtiter plate wells containing the appropriate broth medium.[6]
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve the desired final inoculum concentration in the wells.[6]
-
Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[6]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[6]
Protocol 2: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test quinoline derivative
-
Sterile petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture in the logarithmic growth phase
-
Sterile cork borer
-
Positive control (standard antibiotic)
-
Solvent control
Procedure:
-
Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the quinoline derivative solution to the wells. Also, add the positive and solvent controls to separate wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited).
Visualizations
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Many quinolone antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair.[15]
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 13. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-8-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Ethyl-8-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 3-ethyl-8-hydroxyquinoline, commonly achieved through a Doebner-von Miller or Skraup reaction. The second step is the methylation of the hydroxyl group to yield the final product, often accomplished via a Williamson ether synthesis.
Q2: I am observing a very low yield in my quinoline synthesis reaction. What are the common causes?
A2: Low yields in quinoline syntheses like the Doebner-von Miller and Skraup reactions are common and can be attributed to several factors. These include the polymerization of the α,β-unsaturated carbonyl compound, harsh reaction conditions leading to starting material or product degradation, and the reactivity of the aniline substrate. For instance, anilines with strong electron-withdrawing groups can be less reactive and may require more forceful conditions.[1]
Q3: My reaction mixture is forming a thick, dark tar. How can I prevent this?
A3: Tar formation is a well-known issue in Skraup and Doebner-von Miller syntheses, primarily due to the strongly acidic and oxidizing conditions that cause polymerization of reactants. To minimize tarring, consider employing a biphasic solvent system to sequester the carbonyl compound, optimizing the acid concentration and type (e.g., using milder Lewis acids), and carefully controlling the reaction temperature to avoid excessive heat.[2]
Q4: What are the best practices for the methylation of the 8-hydroxyquinoline precursor?
A4: The Williamson ether synthesis is a robust method for this transformation. For optimal results, the use of a strong base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group is recommended. Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred to facilitate the SN2 reaction. Methyl iodide is a common and effective methylating agent in this synthesis.
Troubleshooting Guides
Problem 1: Low Yield in 3-ethyl-8-hydroxyquinoline Synthesis (Doebner-von Miller Reaction)
Symptoms:
-
The yield of the desired 3-ethyl-8-hydroxyquinoline is significantly below expectations.
-
A large amount of starting material remains unreacted.
-
Multiple unidentified spots are visible on the TLC plate.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Acid Catalysis | The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄ are commonly used, they can also promote side reactions. Consider screening different Lewis acids (e.g., ZnCl₂, SnCl₄) which may offer a better balance between reaction rate and side product formation.[2] An optimization study for a similar Doebner reaction showed that BF₃·THF in MeCN gave a high yield. |
| Polymerization of 2-Ethylacrolein | α,β-unsaturated aldehydes are prone to polymerization under acidic conditions. To mitigate this, employ a biphasic solvent system (e.g., toluene/water) to reduce the concentration of the aldehyde in the acidic aqueous phase.[1][2] Alternatively, add the 2-ethylacrolein dropwise to the reaction mixture over an extended period to maintain a low concentration. |
| Suboptimal Reaction Temperature | The reaction often requires heating, but excessive temperatures can lead to the degradation of reactants and products. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. |
| Incomplete Reaction | Anilines with electron-donating groups like the methoxy group in the precursor to 8-methoxyquinoline are generally reactive. However, if the reaction is sluggish, consider increasing the reaction time or carefully increasing the temperature. |
Problem 2: Complications during the Methylation of 3-ethyl-8-hydroxyquinoline
Symptoms:
-
Low yield of the desired this compound.
-
Presence of unreacted 3-ethyl-8-hydroxyquinoline in the final product.
-
Formation of N-methylated byproduct.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Deprotonation | The hydroxyl group of 8-hydroxyquinoline needs to be fully deprotonated to the alkoxide for the Williamson ether synthesis to proceed efficiently. Use a strong base like sodium hydride (NaH) in an anhydrous solvent to ensure complete formation of the nucleophile. The use of weaker bases may result in an incomplete reaction. |
| Choice of Solvent | The solvent plays a crucial role in the SN2 reaction. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation but not the nucleophilic anion, thus accelerating the reaction. Protic solvents should be avoided as they can solvate the alkoxide and hinder its nucleophilicity. |
| Side Reaction: N-methylation | While O-methylation is generally favored for 8-hydroxyquinolines, N-methylation can occur as a side reaction. To minimize this, ensure the use of a strong base to fully deprotonate the hydroxyl group, making the oxygen a more potent nucleophile than the nitrogen. Running the reaction at a controlled, lower temperature may also favor O-alkylation. |
| Purity of Reactants | Ensure that the 3-ethyl-8-hydroxyquinoline starting material and the methylating agent are pure and the solvent is anhydrous. Water can quench the strong base and hinder the formation of the alkoxide. |
Quantitative Data Summary
The yield of quinoline synthesis is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing reported yields for analogous reactions to provide a comparative perspective.
Table 1: Representative Yields for Skraup Synthesis of Various Quinolines
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |
| Aniline | Nitrobenzene | Quinoline | 84-91 |
| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70-75 |
| m-Toluidine | Arsenic Pentoxide | 5-Methyl- & 7-Methylquinoline (mixture) | 60-65 |
| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72 |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75 |
| Data adapted from a comparative analysis of quinoline synthesis methods.[3] |
Table 2: Optimization of a Doebner-type Reaction for Quinoline-4-carboxylic Acid Synthesis
| Entry | Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | BF₃·THF | MeCN | 65 | 83 |
| 2 | Sc(OTf)₃ | MeCN | 65 | 71 |
| 3 | Yb(OTf)₃ | MeCN | 65 | 65 |
| 4 | BF₃·THF | CH₂Cl₂ | 40 | 45 |
| 5 | BF₃·THF | THF | 65 | 23 |
| 6 | TsOH | MeCN | 65 | 33 |
| Data from an optimization study of a Doebner hydrogen-transfer reaction.[4] |
Table 3: Yield of Methylation of a Hydroxyquinoline Derivative
| Base | Methylating Agent | Solvent | Yield (%) |
| Sodium Hydride | Methyl Iodide | DMF | 92 |
| Data from an optimized Williamson ether synthesis of a 5-methoxyquinoline. |
Experimental Protocols
Protocol 1: Synthesis of 3-ethyl-8-hydroxyquinoline (via Doebner-von Miller type reaction)
This protocol is adapted from the synthesis of similar 3-substituted-8-hydroxyquinolines.
Materials:
-
o-Aminophenol
-
2-Ethylacrolein
-
Concentrated Hydrochloric Acid
-
Methylene Chloride
-
Concentrated Ammonium Hydroxide
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, prepare a mixture of o-aminophenol and concentrated hydrochloric acid in water.
-
Heat the mixture to 100°C with stirring.
-
Slowly add 2-ethylacrolein to the reaction mixture over a period of 2 hours.
-
Maintain the reaction at 100°C for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Add methylene chloride and adjust the pH to 7.0 with concentrated ammonium hydroxide while stirring vigorously.
-
Separate the organic phase and concentrate it under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 3-ethyl-8-hydroxyquinoline.
Protocol 2: Synthesis of this compound (via Williamson Ether Synthesis)
This protocol is based on general procedures for the methylation of hydroxyquinolines.
Materials:
-
3-ethyl-8-hydroxyquinoline
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
Procedure:
-
To a stirred solution of 3-ethyl-8-hydroxyquinoline in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Cool the mixture back to 0°C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Doebner-von Miller synthesis.
References
Technical Support Center: Purification of 3-Ethyl-8-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-8-methoxyquinoline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is reported to be 160-166 °C at a pressure of 6 Torr[1]. This makes vacuum distillation a highly suitable method for its purification, especially for removing non-volatile impurities.
Q3: My quinoline compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A3: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, which can lead to irreversible adsorption or degradation of the compound. To mitigate this, you can deactivate the silica gel with a base like triethylamine or use a less acidic stationary phase such as neutral alumina.
Q4: What are some common impurities I might encounter after synthesizing this compound?
A4: Common impurities often depend on the synthetic route employed. If a Skraup-type synthesis is used, potential impurities could include regioisomers and tar-like polymeric byproducts due to the strongly acidic and high-temperature conditions[2]. In a Conrad-Limpach synthesis, unreacted starting materials (an aniline and a β-ketoester) or incompletely cyclized intermediates may be present.
Q5: Can I use recrystallization to purify this compound?
A5: Yes, recrystallization can be an effective method, particularly for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Experimentation with various solvents is often necessary to find the optimal conditions. For other quinoline derivatives, solvent systems like ethanol/water or ethyl acetate/hexane have been used successfully.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery or No Product Elution During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound irreversibly adsorbed onto the silica gel | The basic nitrogen of the quinoline can bind strongly to acidic silica. 1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine to neutralize the acidic sites. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, which is less harsh for basic compounds. |
| Eluent is not polar enough to move the compound | Your compound may have a higher polarity than anticipated. 1. Increase eluent polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Perform a new TLC analysis: Use a more polar solvent system to find an appropriate Rf value (ideally between 0.2-0.4) for your compound. |
| Compound decomposed on the column | The compound may be unstable under the chromatographic conditions. 1. Minimize contact time: Use a shorter, wider column and apply pressure (flash chromatography) to reduce the time the compound spends on the stationary phase. 2. Work at a lower temperature: If the compound is thermally labile, consider running the chromatography in a cold room. |
Issue 2: Oily Product Obtained After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Solution is supersaturated | The concentration of the compound in the solvent is too high, leading to it "oiling out" instead of crystallizing. 1. Add more hot solvent: Add a small amount of the hot recrystallization solvent to dissolve the oil completely. 2. Induce crystallization slowly: Allow the solution to cool more gradually. Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for crystal nucleation. |
| Presence of impurities | Impurities can interfere with crystal lattice formation. 1. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a simple filtration through a plug of silica or an acid-base extraction to remove gross impurities. 2. Try a different solvent system: The current solvent may be too good a solvent for both the product and the impurities. Experiment with different single or mixed solvent systems. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of an amorphous solid or oil. 1. Slow cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow the cooling rate. |
Issue 3: Product Contaminated with a Regioisomer
| Potential Cause | Troubleshooting Steps |
| Lack of regioselectivity in the synthesis | Synthetic routes like the Skraup synthesis can often produce isomeric products. 1. Optimize chromatography: Isomers can sometimes be separated by carefully optimizing the column chromatography conditions. Use a very shallow solvent gradient and a long column to maximize resolution. Preparative HPLC may be necessary for very difficult separations. 2. Fractional crystallization: If the isomers have different solubilities, it may be possible to separate them by a series of carefully controlled recrystallizations from different solvents. |
Quantitative Data Summary
The following table summarizes key physical properties and expected outcomes for the purification of this compound and related compounds.
| Parameter | Value/Range | Method | Notes |
| Boiling Point | 160-166 °C @ 6 Torr[1] | - | Ideal for vacuum distillation. |
| Purity after Vacuum Distillation | Potentially >95% | Vacuum Distillation | Effective for removing non-volatile impurities. A similar compound, 3-ethyl-8-hydroxyquinoline, reached 93-98% purity. |
| Purity after Column Chromatography | >98% | Column Chromatography | Highly dependent on the optimization of stationary and mobile phases. |
| Yield from Recrystallization | Variable | Recrystallization | Dependent on the initial purity and the choice of solvent. High yields are achievable if the compound is relatively pure to begin with. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile or significantly higher/lower boiling point impurities.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head.
-
Collect the fraction that distills over between 160-166 °C at a pressure of approximately 6 Torr[1].
-
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to purify this compound from impurities with different polarities.
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a solvent like dichloromethane.
-
Spot the solution onto a TLC plate and develop it with a solvent system such as hexane/ethyl acetate (start with a 9:1 ratio).
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine if deactivation is needed).
-
Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying pressure to maintain a steady flow.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purification by Recrystallization
This protocol is for the final purification of this compound that is already relatively pure.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexane or water) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture. The compound should dissolve completely.
-
Allow the solution to cool. Crystals should form.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
Technical Support Center: Synthesis of Polysubstituted Quinolines
Welcome to the technical support center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during synthetic procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of polysubstituted quinolines, categorized by the synthetic method.
Friedländer Annulation
Problem 1: Low to No Product Yield
-
Symptoms: Thin Layer Chromatography (TLC) analysis shows mainly starting materials (2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound) with little to no formation of the desired quinoline.
-
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The choice of acid or base catalyst is crucial.[1][2] For reactions struggling with traditional catalysts like NaOH or H₂SO₄, consider more efficient alternatives. Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or modern catalysts like ionic liquids and nanocatalysts have been shown to significantly improve yields.[3][4]
-
Deactivated Substrates: Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can reduce the nucleophilicity of the amino group, hindering the initial condensation. In such cases, harsher reaction conditions (higher temperature, stronger acid catalyst) might be necessary, though this increases the risk of side reactions.[5]
-
Steric Hindrance: Bulky substituents on either reactant can impede the cyclization step. Optimization of the catalyst and reaction temperature is key to overcoming steric barriers.[6]
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
-
Symptoms: When using an unsymmetrical ketone, ¹H NMR or GC-MS analysis of the crude product shows a mixture of two or more quinoline isomers.
-
Possible Causes & Solutions:
-
Lack of Steric or Electronic Differentiation: If the two α-carbons of the ketone have similar steric and electronic environments, both can participate in the cyclization, leading to a mixture of products.[7]
-
Reaction Conditions Favoring Both Pathways: The choice of catalyst and solvent can influence the regiochemical outcome.[7]
-
Problem 3: Aldol Side Reactions
-
Symptoms: The reaction mixture contains significant amounts of byproducts derived from the self-condensation of the α-methylene carbonyl compound.
-
Possible Causes & Solutions:
Doebner-von Miller Reaction
Problem 1: Significant Tar/Polymer Formation and Low Yield
-
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and drastically reducing the yield of the desired quinoline.
-
Possible Causes & Solutions:
-
Acid-Catalyzed Polymerization: This is a very common side reaction where the α,β-unsaturated carbonyl starting material polymerizes under the strong acidic conditions required for the reaction.[5]
-
Biphasic Solvent System: Employing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase and thus reducing polymerization.
-
Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[3]
-
Optimize Acid Concentration and Temperature: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help find the optimal balance. Controlling the reaction temperature at the lowest effective point is also crucial.
-
-
Problem 2: Incomplete Oxidation Leading to Dihydroquinoline Impurities
-
Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be difficult to separate.
-
Possible Causes & Solutions:
-
Inefficient or Insufficient Oxidizing Agent: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is not effective or used in insufficient amounts, this conversion will be incomplete.
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[3]
-
-
Combes Synthesis
Problem 1: Low Yield of the Desired Quinoline
-
Symptoms: The reaction produces a low yield of the target 2,4-disubstituted quinoline.
-
Possible Causes & Solutions:
-
Incomplete Condensation or Cyclization: The reaction proceeds in two main steps, and issues with either will result in low yields.
-
Catalyst Choice: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA), can be more efficient than sulfuric acid.[8]
-
-
Steric Hindrance: The steric effects of substituents on the aniline or the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[6] If possible, choosing less sterically hindered starting materials can improve yields.
-
Deactivating Substituents: Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in polysubstituted quinoline synthesis?
A1: Regioselectivity is a primary challenge in several classical quinoline syntheses, particularly the Friedländer, Combes, and Skraup/Doebner-von Miller reactions when using unsymmetrical starting materials.[7] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers.[7] Similarly, the Combes synthesis with unsymmetrical β-diketones and the Skraup/Doebner-von Miller reactions with substituted anilines can present significant difficulties in controlling the substituent positions on the final quinoline ring.[7]
Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the outcome of the Doebner-von Miller reaction?
A2: The electronic nature of substituents on the aniline ring has a significant impact. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[10] Conversely, anilines with strong electron-donating groups can be overly reactive, leading to an increase in side reactions and tar formation. Careful optimization of reaction conditions is crucial when working with substituted anilines.
Q3: What are some modern, more environmentally friendly approaches to quinoline synthesis?
A3: In recent years, there has been a focus on developing "green" synthetic methods for quinolines. These include the use of water as a solvent, microwave-assisted reactions, and the development of reusable catalysts like nanocatalysts.[11][12] For instance, some Friedländer syntheses can be conducted in water without any catalyst, offering a more sustainable alternative to traditional methods that use harsh organic solvents.
Q4: How can I effectively purify my synthesized polysubstituted quinoline?
A4: Purification can be challenging due to the presence of starting materials, byproducts, and tar. Common techniques include:
-
Column Chromatography: Effective for separating complex mixtures and achieving high purity, though it can be time-consuming for large scales.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be found.
-
Distillation: Useful for purifying liquid quinolines, especially for removing non-volatile impurities.
Data Presentation
The following table summarizes the impact of various factors on the yield of polysubstituted quinolines. Please note that actual yields are highly dependent on the specific substrates, scale, and precise reaction conditions.
| Synthesis Method | Factor | Condition 1 | Typical Yield Range (%) | Condition 2 | Typical Yield Range (%) |
| Friedländer | Catalyst | Traditional (NaOH, H₂SO₄) | 40-70 | Modern (Ionic Liquid, Nanocatalyst) | 80-99[3] |
| Substituent on Ketone | Unhindered | 70-95 | Sterically Hindered | 30-60 | |
| Doebner-von Miller | Aniline Substituent | Electron-Donating | 50-80 | Electron-Withdrawing | 10-40[10] |
| Reaction Medium | Homogeneous (Acid) | 20-50 (tar formation) | Biphasic (Acid/Toluene) | 60-85 | |
| Combes | Aniline Substituent | Electron-Donating | 60-85 | Electron-Withdrawing | 20-50[9] |
| Catalyst | H₂SO₄ | 50-70 | Polyphosphoric Acid (PPA) | 70-90[8] |
Experimental Protocols
General Procedure for Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst
This protocol is based on methodologies described in the literature for a more efficient and environmentally friendly synthesis.[3]
-
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not performing a solvent-free reaction)
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
If the reaction is not solvent-free, add ethanol as the solvent.
-
Stir the reaction mixture at a predetermined temperature (e.g., 60-100°C) for the required time (typically 1-3 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if a magnetic nanocatalyst is used, it can be separated using an external magnet. Otherwise, filter the reaction mixture to recover the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure polysubstituted quinoline.
-
General Procedure for Doebner-von Miller Synthesis of 2-Methylquinoline (Minimizing Tar Formation)
This protocol utilizes a biphasic system to reduce polymerization.[3]
-
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
General Procedure for Combes Synthesis of a 2,4-Disubstituted Quinoline
This is a general procedure for the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]
-
Materials:
-
Aniline (1.0 eq)
-
β-diketone (e.g., acetylacetone) (1.1 eq)
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Ice-water
-
Sodium hydroxide solution
-
Organic solvent for extraction
-
-
Procedure:
-
In a flask, slowly add the aniline to the concentrated sulfuric acid or PPA with cooling.
-
To this acidic mixture, add the β-diketone dropwise with stirring, maintaining a controlled temperature.
-
After the addition is complete, heat the reaction mixture (e.g., 100-120°C) for the required time (typically 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture into a beaker of ice-water.
-
Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates or the solution is basic.
-
If the product precipitates, filter, wash with water, and dry. If it remains in solution, extract with a suitable organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of polysubstituted quinolines.
Caption: A troubleshooting decision tree for common issues in quinoline synthesis.
Caption: Relationship between key synthetic strategies and the types of polysubstituted quinolines produced.
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. du.edu.eg [du.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethylation of 8-Methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the ethylation of 8-methoxyquinoline.
Troubleshooting Guides
Issue: Low Yield of the Desired Ethylated Product
-
Question: My reaction is resulting in a low yield of the desired ethylated 8-methoxyquinoline. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting material, or the formation of side products. To improve your yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Quality: Use pure, dry solvents and reagents. Moisture can quench reagents and lead to unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the ethylating agent may lead to multiple additions or side reactions.
-
Issue: Formation of N-Ethyl-8-methoxyquinolinium Salt
-
Question: I am observing the formation of a significant amount of a water-soluble byproduct, which I suspect is the N-ethyl-8-methoxyquinolinium salt. How can I minimize this side reaction?
-
Answer: N-alkylation of the quinoline nitrogen is a common side reaction. The lone pair of electrons on the nitrogen atom can act as a nucleophile, competing with the intended reaction site. To favor the desired ethylation and minimize N-alkylation, you can adjust the following parameters:
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder the approach of the ethylating agent to the nitrogen atom.
-
Solvent Polarity: The choice of solvent can influence the selectivity of N- versus O-alkylation. Nonpolar solvents may favor O-alkylation in related systems.[1]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
-
Issue: Potential O-Demethylation Followed by Ethylation
-
Question: Is it possible for the methoxy group to be cleaved, leading to the formation of 8-ethoxyquinoline?
-
Answer: While less common under standard ethylation conditions, O-dealkylation can occur, particularly in the presence of strong acids or certain catalysts.[2] If you suspect this is happening, consider the following:
-
Reaction Conditions: Avoid harsh acidic conditions that could promote the cleavage of the methyl ether.
-
Analysis of Byproducts: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify byproducts and confirm if 8-ethoxyquinoline or 8-hydroxyquinoline are present in your reaction mixture.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common side reactions during the ethylation of 8-methoxyquinoline?
-
Answer: The most prevalent side reaction is the N-ethylation of the quinoline nitrogen, leading to the formation of the N-ethyl-8-methoxyquinolinium salt. Depending on the specific reagents and conditions, other potential side reactions could include reactions at the aromatic ring if harsh conditions are used.
-
Question: How can I differentiate between the desired product and the N-ethylated byproduct?
-
Answer: The N-ethyl-8-methoxyquinolinium salt will have significantly different physical properties. It will be much more polar and likely water-soluble, whereas the desired ethylated product (assuming ethylation on the ring) will be more soluble in organic solvents. Spectroscopic methods are definitive:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the formation of the quaternary salt will lead to a downfield shift of the protons on the quinoline ring, and the N-ethyl group will show a characteristic quartet and triplet.
-
Mass Spectrometry: The mass spectrum will show a different molecular ion peak corresponding to the addition of an ethyl group and a positive charge.
-
-
Question: What is a standard experimental protocol for a related ethylation reaction?
Experimental Protocols
Representative Protocol: Synthesis of 8-Ethoxyquinoline from 8-Hydroxyquinoline
This protocol for the synthesis of 8-ethoxyquinoline from 8-hydroxyquinoline illustrates a typical O-alkylation procedure. A similar approach can be considered when troubleshooting the ethylation of 8-methoxyquinoline, with adjustments to the starting material and reaction conditions.
-
Materials:
-
8-Hydroxyquinoline
-
Ethyl iodide or diethyl sulfate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
-
-
Procedure:
-
To a solution of 8-hydroxyquinoline in the chosen anhydrous solvent, add the base portion-wise at room temperature.
-
Stir the mixture for a predetermined time to allow for the formation of the corresponding salt.
-
Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.
-
The reaction mixture can be stirred at room temperature or heated to reflux for several hours, while monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Data Presentation
Table 1: Factors Influencing N- vs. O-Alkylation Selectivity in Quinolines
| Factor | Effect on Selectivity | Reference |
| Solvent | Polar solvents can stabilize the transition state leading to N-alkylation. Nonpolar solvents may favor O-alkylation. | [1] |
| Base | Bulky, non-nucleophilic bases can sterically hinder N-alkylation. | [5] |
| Alkylating Agent | The nature of the leaving group and the steric bulk of the alkylating agent can influence the reaction site. | [5] |
| Temperature | Lower temperatures often lead to higher selectivity. |
Visualizations
Caption: Reaction pathways in the ethylation of 8-methoxyquinoline.
Caption: Troubleshooting workflow for ethylation of 8-methoxyquinoline.
References
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of quinolines. This guide covers four major synthetic routes: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic. To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent. Boric acid can also be used.[1][2]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[1][2]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1][2]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]
-
Purification: The crude product is often a dark, tarry mixture. Purification by steam distillation is a common and effective method to isolate the quinoline derivative from the tar.[1]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis. To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[1][3]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[1]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[4] Increasing the bulk of the substituent on the diketone and using methoxy-substituted anilines can favor the formation of 2-substituted quinolines. Conversely, using chloro- or fluoro-substituted anilines may lead to the 4-substituted regioisomer as the major product.[4]
Q5: My Friedländer synthesis is giving a low yield, and I suspect self-condensation of the ketone. How can I mitigate this?
A5: Self-condensation of the ketone (an aldol condensation) is a common side reaction in the Friedländer synthesis, especially under basic conditions.[5] To minimize this:
-
Use an imine analog: Instead of the 2-aminoaryl aldehyde or ketone, using its imine analog can be an effective strategy.[6]
-
Slow addition of the ketone: Adding the ketone slowly to the reaction mixture can keep its concentration low and disfavor self-condensation.[5]
-
Switch to an acid catalyst: Acidic conditions can sometimes suppress the base-catalyzed aldol side reaction.
Troubleshooting Guides
Skraup Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Runaway Reaction | Highly exothermic nature of the reaction. | 1. Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid.[1][2] 2. Controlled Acid Addition: Add concentrated H₂SO₄ slowly with efficient cooling.[1][2] 3. Vigorous Stirring: Ensure good heat dissipation with effective stirring.[1][2] |
| Low Yield & Tar Formation | Polymerization of acrolein and other intermediates under harsh conditions. | 1. Optimize Temperature: Avoid excessive heating; control the exothermic phase.[1] 2. Purification: Utilize steam distillation to separate the volatile quinoline product from non-volatile tar.[1] |
| No Reaction | Insufficient activation temperature or poor quality of reagents. | 1. Gentle Initiation: Heat the reaction gently to initiate. 2. Reagent Quality: Ensure anhydrous glycerol is used, as water can interfere with the reaction. |
Doebner-von Miller Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield & Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] | 1. Biphasic System: Use a two-phase solvent system (e.g., water/toluene) to sequester the carbonyl compound.[1][3] 2. Slow Addition: Add the carbonyl reactant slowly to the reaction mixture.[1] 3. Optimize Catalyst: Consider using milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids. |
| Formation of Side Products | Incomplete oxidation of the dihydroquinoline intermediate. | 1. Use an Oxidizing Agent: If the reaction is not aerobic, consider adding a mild oxidizing agent. |
| Difficult Purification | Presence of viscous polymeric material. | 1. Aqueous Workup: After basification, wash the crude product thoroughly with water to remove water-soluble polymers. 2. Chromatography: Use a silica gel plug to remove baseline impurities before column chromatography. |
Combes Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete formation of the enamine intermediate or incomplete cyclization. | 1. Strong Acid Catalyst: Ensure a strong acid like concentrated H₂SO₄ or polyphosphoric acid (PPA) is used for the cyclization step.[7] 2. Anhydrous Conditions: Use anhydrous reagents and solvents to favor enamine formation. 3. Higher Temperature: The cyclization step often requires elevated temperatures. |
| Mixture of Regioisomers | Use of an unsymmetrical β-diketone. | 1. Substituent Effects: Modify the substituents on the aniline or diketone to sterically or electronically favor one isomer.[4] 2. Catalyst Choice: Some catalysts may offer better regioselectivity. Consider screening different acid catalysts. |
| No Reaction with Deactivated Anilines | Electron-withdrawing groups on the aniline inhibit the electrophilic cyclization. | 1. Harsher Conditions: May require higher temperatures and longer reaction times. 2. Alternative Synthesis: Consider a different synthetic route, such as the Friedländer synthesis, if the aniline is strongly deactivated. |
Friedländer Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Side reactions such as self-condensation of the ketone.[5] | 1. Catalyst Choice: Switch from a base to an acid catalyst to disfavor aldol condensation. 2. Slow Addition: Add the ketone reactant slowly to the reaction mixture.[5] 3. Use of Imine Analog: Employ an imine of the 2-aminoaryl ketone to avoid base-catalyzed side reactions.[6] |
| Poor Regioselectivity | Use of an unsymmetrical ketone. | 1. Catalyst and Solvent Screening: Systematically vary the catalyst and solvent to find conditions that favor the desired regioisomer. 2. Directing Groups: Introduce a temporary directing group on the ketone. |
| Starting Material Decomposition | Harsh reaction conditions (high temperature or strong acid/base). | 1. Milder Conditions: Explore modern, milder catalysts that allow the reaction to proceed at lower temperatures. |
Data Presentation: Optimizing Reaction Conditions
Skraup Synthesis: Effect of Moderator and Substituents on Yield
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 | [Organic Syntheses] |
| p-Toluidine | Arsenic Pentoxide | - | 70-75 | [General Organic Chemistry Text] |
| m-Toluidine | Arsenic Pentoxide | - | 60-65 (mixture) | [General Organic Chemistry Text] |
| p-Anisidine | Arsenic Pentoxide | - | 65-72 | [General Organic Chemistry Text] |
| p-Chloroaniline | Arsenic Pentoxide | - | 75 | [General Organic Chemistry Text] |
Doebner-von Miller Synthesis: Effect of Reactants and Catalysts on Yield
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Yield (%) |
| Aniline | Crotonaldehyde | HCl | 70-75 |
| Aniline | Methyl Vinyl Ketone | HCl/ZnCl₂ | 60-65 |
| p-Toluidine | Crotonaldehyde | HCl | 68-73 |
| m-Nitroaniline | Acrolein | H₂SO₄ | ~50 |
Combes Synthesis: Effect of Catalyst and Conditions on Yield (Qualitative)
| Catalyst | Solvent | Temperature | Yield | Notes |
| H₂SO₄ | - | High | Moderate to Good | Traditional method, can lead to charring. |
| Polyphosphoric Acid (PPA) | - | High | Good | Often gives cleaner reactions than H₂SO₄. |
| Polyphosphoric Ester (PPE) | Ethanol | Moderate | Improved | More effective dehydrating agent than H₂SO₄.[4] |
| ZnCl₂ | Acetic Acid | Reflux | Variable | Milder conditions, substrate-dependent. |
Friedländer Synthesis: Effect of Catalyst and Conditions on Yield
| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | aq. NaOH | 70 |
| 2-Aminobenzaldehyde | Acetaldehyde | aq. NaOH | ~60 |
| 2-Aminoacetophenone | Ethyl Acetoacetate | Piperidine, 150 °C | 95 |
| 2-Amino-5-chlorobenzophenone | Acetophenone | KOH, EtOH, reflux | 85-90 |
| 2-Aminobenzaldehyde | Acetone | Water, 70°C, Catalyst-Free | 97 |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol includes the use of ferrous sulfate to moderate the reaction's vigor.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and cautiously add concentrated sulfuric acid with cooling and swirling.
-
Gently heat the mixture in a fume hood. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.
-
Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.
-
Steam distill the mixture. The quinoline will co-distill with water.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide
Procedure:
-
In a round-bottom flask, combine aniline and concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of crotonaldehyde in toluene to the refluxing mixture over 1-2 hours.
-
Continue to reflux for an additional 4-6 hours.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline[7]
Materials:
-
Aniline
-
Acetylacetone
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.[7]
-
After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, and then heat it on a water bath at 100 °C for 15-20 minutes.[7]
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
Protocol 4: Base-Catalyzed Friedländer Synthesis
Materials:
-
2-Aminoacetophenone
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminoacetophenone in ethanol.
-
Add acetone and a catalytic amount of potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Mandatory Visualization
Skraup Synthesis Workflow
Caption: A generalized experimental workflow for the Skraup quinoline synthesis.
Doebner-von Miller Troubleshooting Logic
Caption: A logical troubleshooting workflow for low yield in the Doebner-von Miller synthesis.
Combes Synthesis Reaction Mechanism
Caption: A simplified reaction mechanism for the Combes quinoline synthesis.
Friedländer Synthesis Competing Pathways
Caption: Competing reaction pathways in the base-catalyzed Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Ethyl-8-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Ethyl-8-methoxyquinoline and other poorly soluble quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic heterocyclic system, which is inherently hydrophobic. The presence of an ethyl group further increases its lipophilicity. While the methoxy group can participate in hydrogen bonding, the overall character of the molecule is dominated by its nonpolar regions, leading to poor solubility in water. Strong intermolecular forces in the solid crystal lattice of the compound can also make it difficult for water molecules to solvate individual molecules.
Q2: What is the first and most common method I should try for solubilizing this compound?
A2: The most straightforward and widely used initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and non-polar compounds and its miscibility with water.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when the co-solvent concentration drops significantly upon dilution, and the compound's solubility limit in the final aqueous medium is exceeded.[1] Here are some immediate steps to take:
-
Lower the Final Concentration: You may be exceeding the maximum solubility. Try preparing serial dilutions to determine a concentration that remains in solution.[1]
-
Increase the Final Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound dissolved. However, always run a vehicle control with the same final co-solvent concentration to assess its effect on your experiment.[1]
Q4: Are there alternative methods to co-solvents for improving the solubility of this compound?
A4: Yes, several techniques can be employed, often in combination, to enhance solubility.[2][3][4][5] These include:
-
pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[6][7][8][9][10]
-
Use of Excipients:
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[11][12][13][14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[4][11][13][14][15][16]
-
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[2][4][14]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2][3][4][5][17]
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
Symptoms: The compound does not fully dissolve in the initial organic solvent (e.g., DMSO).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting stock solution preparation.
Issue 2: Precipitation Upon Dilution into Aqueous Media
Symptoms: The compound dissolves in the stock solution but forms a precipitate when added to a buffer or cell culture media.
Troubleshooting Workflow:
Caption: Decision tree for addressing precipitation after dilution.
Data Presentation: Solubility Enhancement Techniques
| Technique | Principle | Common Agents/Methods | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent.[5][13][17] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG).[5][11] | Simple to formulate and prepare.[5] High solubilization capacity for some drugs.[17] | Potential for precipitation upon dilution.[5] Toxicity of the co-solvent at higher concentrations.[5][17] |
| pH Adjustment | Converts the weakly basic quinoline to a more soluble salt form.[10][16] | Use of acidic buffers (e.g., citrate, acetate).[10] | Simple and cost-effective. | Only applicable to ionizable compounds. Solubility can be sensitive to small pH changes. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug.[11][12][13] | Polysorbates (e.g., Tween 80), Sodium Lauryl Sulfate (SLS).[11][12] | High solubilizing capacity. | Can interfere with biological assays. Potential for cell toxicity. |
| Cyclodextrins | Form inclusion complexes with the drug.[4][11][13][14][15][16] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[13] | Generally low toxicity. Can improve drug stability. | Can be expensive. May alter drug pharmacology. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state.[2][4][14] | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).[10] | Can significantly improve dissolution rate and bioavailability. | Can be complex to prepare. Potential for recrystallization upon storage.[10] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol helps determine if pH adjustment is a viable strategy for solubilizing this compound.
-
Prepare Buffers: Create a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.[10]
-
Add Compound: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify Soluble Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Analyze Data: Plot the measured solubility against the final measured pH of each buffer solution to visualize the pH-solubility profile.
Caption: Experimental workflow for determining pH-dependent solubility.
Protocol 2: Cyclodextrin-Mediated Solubilization
This protocol is used to assess the effectiveness of cyclodextrins in enhancing solubility.
-
Prepare Cyclodextrin Solutions: Prepare a series of Hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each cyclodextrin solution.
-
Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.
-
Separate Undissolved Solid: Centrifuge or filter the samples as described in the previous protocol.
-
Quantify Soluble Compound: Analyze the supernatant to determine the concentration of the dissolved compound.
-
Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.
Caption: Workflow for evaluating cyclodextrin-based solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. senpharma.vn [senpharma.vn]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
stability studies of 3-Ethyl-8-methoxyquinoline under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-8-methoxyquinoline. The information is designed to assist in designing and interpreting stability studies under various conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the stability testing of this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected degradation of the compound under ambient storage conditions. | The compound may be sensitive to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1] |
| Appearance of new peaks in HPLC analysis after thermal stress testing. | The compound is undergoing thermal degradation. | Analyze the degradation products using mass spectrometry (MS) to identify their structures. This will help in elucidating the degradation pathway. Consider lowering the stress temperature if the degradation is too rapid. |
| Significant degradation observed during photostability testing. | The quinoline core is known to be photoreactive. | Follow ICH Q1B guidelines for systematic photostability testing.[2][3] Use a validated HPLC method to quantify the parent compound and degradation products. Employ a control sample stored in the dark to differentiate between light-induced and thermal degradation. |
| Inconsistent results across different batches of the compound. | Variability in impurity profiles between batches could catalyze degradation. | Characterize each batch thoroughly for purity and impurity profiles before initiating stability studies. |
| Poor recovery of the compound from the analytical column. | The compound or its degradants may be adsorbing to the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider using a different column chemistry. |
Troubleshooting Workflow for Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for quinoline-based compounds?
A1: Based on the general chemistry of quinolines, the primary degradation pathways are likely to be oxidation and photodegradation. The methoxy group may undergo O-demethylation, and the ethyl group could be susceptible to oxidation. The quinoline ring itself can undergo ring-opening reactions under harsh photolytic conditions.
Q2: How should I set up a forced degradation study for this compound?
A2: A forced degradation study should expose the compound to stress conditions such as heat, light, acid, base, and oxidation. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.
Q3: What are the standard conditions for photostability testing?
A3: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][3] A dark control should be run in parallel to assess thermal degradation.
Q4: Is this compound expected to be hydrolytically stable?
A4: While specific data is unavailable, quinoline structures are generally stable to hydrolysis. However, stability should be tested across a range of pH values (e.g., pH 2, 7, and 10) to confirm.
Q5: What analytical techniques are most suitable for stability studies of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradants.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Thermal Stress
-
Objective: To assess the thermal stability of this compound.
-
Materials: this compound, HPLC grade solvents, calibrated oven.
-
Procedure:
-
Weigh 10 mg of the compound into three separate amber glass vials.
-
Place one vial in an oven at 60°C.
-
Place the second vial in an oven at 80°C.
-
Store the third vial at 5°C as a control.
-
Withdraw samples at 24, 48, and 72 hours.
-
Prepare solutions of each sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of 0.1 mg/mL.
-
Analyze by a validated stability-indicating HPLC method.
-
-
Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any degradation products.
Protocol 2: Photostability Study (as per ICH Q1B)
-
Objective: To evaluate the photostability of this compound.
-
Materials: this compound, quartz vials, photostability chamber, validated radiometer/lux meter.
-
Procedure:
-
Prepare two sets of samples of the solid compound and a solution in a suitable solvent.
-
Wrap one set of samples in aluminum foil to serve as the dark control.
-
Place both sets of samples in a photostability chamber.
-
Expose the samples to a light source conforming to the ICH Q1B guideline until the specified exposure levels are reached.[2][3]
-
At the end of the exposure period, prepare all samples for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Analysis: Compare the results from the exposed samples to the dark controls. Any significant degradation in the exposed sample that is not present in the dark control is attributed to photodegradation.
Data Summary
As no specific quantitative stability data for this compound is publicly available, the following table is a template for presenting results from a hypothetical forced degradation study.
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Area %) |
| 60°C | 72 hours | 2.1% | 1 | 1.8% |
| 80°C | 72 hours | 8.5% | 2 | 5.2% |
| Acid (0.1N HCl, 60°C) | 24 hours | 1.2% | 1 | 0.9% |
| Base (0.1N NaOH, 60°C) | 24 hours | 3.7% | 2 | 2.5% |
| Oxidation (3% H₂O₂, RT) | 24 hours | 15.2% | 3 | 9.8% |
| Photostability (ICH Q1B) | - | 11.8% | 3 | 7.4% |
References
Technical Support Center: The Skraup-Doebner-von Miller Quinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Skraup-Doebner-von Miller reaction, a cornerstone in the synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Skraup, Doebner, and Doebner-von Miller reactions?
The Skraup synthesis is the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce quinolines. The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. The Doebner reaction specifically refers to the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2][3]
Q2: My Skraup reaction is extremely vigorous and difficult to control. What can I do?
The Skraup synthesis is notoriously exothermic.[4] To moderate the reaction, it is highly recommended to use a moderator such as ferrous sulfate (FeSO₄) or boric acid.[4][5] These agents help to control the reaction's pace and prevent it from becoming violent. Additionally, slow and careful addition of sulfuric acid with efficient cooling and stirring is crucial.[6]
Q3: I am observing significant tar formation in my reaction. How can I minimize this?
Tar formation is a common side reaction, especially in the Skraup synthesis, due to the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates. To minimize tarring, use a moderator like ferrous sulfate, control the reaction temperature carefully, and ensure efficient stirring to prevent localized overheating.[6] For the Doebner-von Miller reaction, where polymerization of the α,β-unsaturated carbonyl compound is a major issue, employing a biphasic reaction medium can significantly reduce polymer formation and improve yields.[7]
Q4: What is the purpose of the oxidizing agent in the Skraup-Doebner-von Miller reaction?
The final step in the reaction mechanism is the aromatization of a dihydroquinoline intermediate to the stable quinoline ring system. An oxidizing agent, such as nitrobenzene or arsenic acid, is required to facilitate this dehydrogenation step.[4][8]
Q5: Can I use substituted anilines in this reaction?
Yes, substituted anilines are widely used to produce substituted quinolines. For ortho- and para-substituted anilines, the regiochemical outcome is generally predictable. However, meta-substituted anilines can often lead to a mixture of products.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup-Doebner-von Miller reaction, with recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Decomposition of starting materials or product. - Suboptimal reaction conditions (temperature, catalyst). - Inefficient work-up and isolation. | - Monitor the reaction progress using TLC to ensure completion. - Control the temperature carefully to avoid decomposition. - Screen different acid catalysts (Brønsted or Lewis acids) to find the optimal conditions for your substrate.[2] - Ensure thorough extraction and purification of the product. |
| Runaway Reaction (Skraup) | - Highly exothermic nature of the reaction. - Absence of a moderator. - Too rapid addition of sulfuric acid. | - Crucially, add a moderator such as ferrous sulfate (FeSO₄). [6][9] - Add concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). - Ensure vigorous and efficient stirring throughout the addition and reaction. |
| Polymer/Tar Formation (Doebner-von Miller) | - Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone. | - Employ a biphasic solvent system. For example, reflux the aniline in aqueous acid with the α,β-unsaturated carbonyl compound dissolved in an organic solvent like toluene. This sequesters the carbonyl compound and minimizes self-polymerization.[7] - Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture. |
| Formation of a Thick, Intractable Reaction Mixture | - Excessive tar or polymer formation. | - Follow the recommendations for minimizing tar and polymer formation. - For work-up of tarry mixtures, steam distillation can be an effective method to isolate the volatile quinoline product.[6] |
| Incomplete Oxidation | - Insufficient amount or activity of the oxidizing agent. | - Ensure an adequate stoichiometric amount of the oxidizing agent is used. - Consider using a different oxidizing agent if the reaction is sluggish. |
| Mixture of Regioisomers | - Use of a meta-substituted aniline. - Use of an unsymmetrical α,β-unsaturated ketone in the Doebner-von Miller reaction. | - The formation of regioisomers from meta-substituted anilines is a known challenge. Careful purification by chromatography or crystallization may be required to separate the isomers. - For unsymmetrical ketones, consider alternative synthetic routes if regioselectivity is a major concern. |
Quantitative Data on Reaction Yields
The yield of the Skraup-Doebner-von Miller reaction can be highly variable depending on the substrates and reaction conditions. Below are some representative yields to provide a comparative snapshot.
Table 1: Representative Yields for the Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |
| Aniline | Nitrobenzene | Quinoline | 84-91 |
Note: The use of a moderator like ferrous sulfate is critical for achieving these yields and ensuring a controllable reaction.
Table 2: Effect of Catalyst on the Yield of a Doebner-von Miller Reaction
This table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester.
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 |
| 2 | HCl | CH₂Cl₂ | 24 | <2 |
| 3 | H₂SO₄ | CH₂Cl₂ | 24 | <2 |
| 4 | TFA (1 equiv) | CH₂Cl₂ | 24 | 18 |
| 5 | TFA | TFA | 12 | 80 |
| 6 | HCO₂H | HCO₂H | 12 | 76 |
| 7 | AcOH | AcOH | 12 | <2 |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates the use of a moderator for a safer and more controlled reaction.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (as oxidizing agent and solvent)
-
Sodium Hydroxide solution (for work-up)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly and carefully add concentrated sulfuric acid.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.
-
Work-up: Allow the reaction mixture to cool. Carefully pour the mixture into a large volume of water and make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude quinoline can be purified by steam distillation from the tarry residue. The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[6]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Biphasic System)
This protocol utilizes a two-phase system to minimize polymerization of the α,β-unsaturated aldehyde.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution (for work-up)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[7]
Visualizations
Caption: Generalized mechanism of the Skraup-Doebner-von Miller reaction.
References
- 1. iipseries.org [iipseries.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. chemistry-online.com [chemistry-online.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-8-methoxyquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Ethyl-8-methoxyquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory-scale to large-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of this compound, particularly when utilizing a Doebner-von Miller type reaction with o-anisidine and 2-ethylacrolein.
Problem 1: Low Yield and Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.
-
Root Cause: The Doebner-von Miller reaction is often conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde (2-ethylacrolein).[1] This is one of the most common side reactions, leading to the formation of high-molecular-weight polymers and tars.[1]
-
Troubleshooting Steps:
-
Optimize Acid Concentration and Type: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization. Maintain the lowest effective temperature to facilitate the desired reaction while minimizing side reactions.
-
Slow Addition of Aldehyde: Instead of adding all the 2-ethylacrolein at once, use a controlled, slow addition via a syringe pump or a dropping funnel. This helps to maintain a low concentration of the aldehyde in the reaction mixture at any given time, thus reducing the rate of polymerization.[1]
-
Use a Moderator: In related Skraup syntheses, ferrous sulfate is used to make the reaction less violent and reduce charring.[2] A similar moderator could be investigated for the Doebner-von Miller reaction.
-
Problem 2: Incomplete Reaction or Low Conversion
-
Symptoms: Significant amounts of starting material (o-anisidine) remain unreacted after the stipulated reaction time.
-
Root Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion. On a larger scale, mass and heat transfer limitations can become more pronounced.[3]
-
Troubleshooting Steps:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure better homogeneity and heat distribution in larger reactors.[3]
-
Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature and reaction time at the new scale. What worked optimally in a round-bottom flask may not be ideal in a larger vessel.[3]
-
Monitor Reaction Progress: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.
-
Problem 3: Formation of Impurities and Difficult Purification
-
Symptoms: The crude product contains significant amounts of impurities, making purification by crystallization or column chromatography challenging. The appearance of new impurities may be observed upon scale-up.
-
Root Cause: Longer reaction times and potential localized "hot spots" in large reactors can lead to the formation of byproducts.[3] The basic nature of the quinoline product can cause tailing on silica gel chromatography.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize an acid-base extraction during the work-up. The basic quinoline product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Deactivated Silica Gel: For column chromatography, use silica gel deactivated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent tailing of the basic product.
-
Crystallization: Experiment with different solvent systems to find optimal conditions for crystallization, which is a more scalable and economical purification method for large quantities of solid material.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (2-ethylacrolein), which leads to tar formation and significantly reduces the yield.[1] To mitigate this, consider a slow, controlled addition of the aldehyde, optimizing the acid catalyst and concentration, and maintaining the lowest effective reaction temperature.
Q2: My reaction is highly exothermic and difficult to control on a larger scale. What should I do?
A2: Exothermic reactions are a significant safety concern during scale-up. To manage this, ensure your reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).[3] A slow, controlled addition of the limiting reagent is crucial to manage the rate of heat generation. Diluting the reaction mixture with a suitable solvent can also help to better control the exotherm.
Q3: I am observing a drop in yield when scaling up from a 10g to a 500g scale. What are the likely causes?
A3: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale, including mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[3] Similarly, inadequate heat removal can cause thermal degradation of reactants and products.[3]
Q4: How can I effectively purify the final this compound product on a large scale?
A4: For large-scale purification, recrystallization is often more practical and economical than chromatography.[3] Perform a thorough solvent screen to identify a suitable solvent or solvent mixture that provides good recovery of high-purity crystals. If chromatography is necessary, consider flash chromatography with a deactivated stationary phase to handle larger quantities. An initial acid-base workup can also significantly simplify the final purification step by removing non-basic impurities.
Data Presentation
Table 1: Comparison of Reaction Parameters for Quinoline Synthesis
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 500g) | Key Considerations for Scale-Up |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure efficient mixing and heat transfer.[3] |
| Heating | Heating Mantle | Jacketed Reactor | Precise temperature control is crucial.[3] |
| Reagent Addition | Manual (e.g., dropping funnel) | Automated (e.g., syringe pump) | Controlled addition to manage exotherms.[3] |
| Typical Yield | 70-85% | 50-70% | Yield reduction is common; optimization is key. |
Table 2: Purification Method Comparison
| Purification Method | Typical Purity | Typical Recovery | Scalability | Notes |
| Recrystallization | >98% | 60-80% | High | Economical for large quantities.[3] |
| Column Chromatography | >99% | 50-70% | Low to Medium | Can be costly and time-consuming at scale. |
| Acid-Base Extraction | Preliminary Purification | >90% | High | Effective for removing non-basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction
This protocol describes a generalized procedure for the synthesis of this compound from o-anisidine and 2-ethylacrolein.
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the reactor, add o-anisidine (1.0 equivalent) and a suitable acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid) in a solvent such as water or toluene.
-
Reactant Addition: Slowly add 2-ethylacrolein (1.1 equivalents) to the stirred mixture via the dropping funnel over a period of 2-4 hours, while maintaining the reaction temperature between 80-100°C.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at 100°C for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Mandatory Visualization
Caption: Workflow for the Doebner-von Miller synthesis of this compound.
References
Technical Support Center: Purification of 3-Ethyl-8-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Ethyl-8-methoxyquinoline from a reaction mixture. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a visual workflow to streamline your purification process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My yield of this compound is very low after purification. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthesis and purification process.[1] A systematic approach to troubleshooting is recommended. Common causes include:
-
Incomplete Reaction: Ensure the initial synthesis has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Suboptimal Work-up: The initial extraction and washing steps might not be efficient. Ensure the pH is adjusted correctly during aqueous washes to minimize the loss of the basic quinoline product.
-
Product Degradation: Quinolines can be sensitive to acidic conditions or prolonged exposure to heat.[2] Minimize the time the product is in contact with acidic solutions and use moderate temperatures during solvent evaporation.
-
Improper Column Chromatography Technique: The choice of solvent system and column packing is crucial.[1] A solvent system that is too polar can lead to rapid elution with poor separation, while a system that is not polar enough may result in the product not eluting at all.
-
Loss During Recrystallization: The chosen recrystallization solvent may be too good, meaning the product remains dissolved even at low temperatures. Also, using an excessive amount of solvent will lead to lower recovery.
Q2: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A: Co-elution of impurities is a common challenge in column chromatography.[2] Here are some steps to improve separation:
-
Optimize the Solvent System: Use TLC to test various solvent systems. The ideal system should give your product an Rf value of around 0.2-0.4, with good separation from impurity spots. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[3]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with similar polarities.
-
Adjust the Stationary Phase: While silica gel is most common, alumina (neutral, acidic, or basic) can sometimes provide better separation for quinoline derivatives.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, where the solvent and sample run through cracks in the stationary phase, leading to poor separation.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[2] This can be addressed by:
-
Slowing Down the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]
-
Using More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Trying a Different Solvent System: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems. For quinoline derivatives, combinations like ethanol/water or ethyl acetate/hexane can be effective.[1]
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A: Impurities can arise from starting materials, side reactions, or degradation of the product. While specific impurities depend on the synthetic route, potential contaminants could include:
-
Unreacted Starting Materials: Such as the corresponding aniline or carbonyl compound.
-
Isomers: Positional isomers formed during the quinoline ring synthesis.
-
Over-alkylation or -ethylation Products: If the reaction conditions are not well-controlled.
-
Oxidation Products: Quinolines can be susceptible to oxidation, especially if exposed to air and light for extended periods.
Quantitative Data Summary
The following table provides a summary of typical parameters used in the purification of quinoline derivatives. Note that these are general guidelines, and optimization for this compound is recommended.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | - |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Ethanol/Water, Ethyl Acetate/Hexane |
| Typical Loading Capacity | 1:20 to 1:50 ratio of crude product to silica gel by weight | - |
| Expected Purity | >95% (can be higher depending on separation) | >98% |
| Typical Yield | 60-80% | 70-90% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add the solution to the top of the column.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the starting non-polar solvent system. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not at room temperature. Common solvent systems to try are ethanol/water or ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 3-Ethyl-8-methoxyquinoline and Its Analogs
This comparative guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline derivatives. The presented data and experimental protocols will aid in the structural elucidation of novel quinoline-based compounds and facilitate further research into their potential therapeutic applications.
Spectroscopic Data Comparison
The following tables summarize the available spectral data for 8-methoxyquinoline and 3-ethylquinoline. These analogs provide a foundational understanding of the spectroscopic characteristics that can be anticipated for 3-Ethyl-8-methoxyquinoline.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides insights into the functional groups present in a molecule. The table below outlines the key IR absorption bands for 8-methoxyquinoline.
Table 1: Infrared Spectral Data of 8-Methoxyquinoline [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3049 | Aromatic C-H stretch |
| 1570 | C=C aromatic ring stretch |
| 1094-712 | C-H bend (in and out of plane) |
Note: Specific experimental IR data for 3-ethylquinoline was not available in the searched resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete experimental NMR data for all three compounds is not available, the following tables provide available ¹H and ¹³C NMR data for the analogs.
Table 2: ¹H NMR Spectral Data of 8-Methoxyquinoline (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.93 | dd | 1H | H2 |
| 8.14 | dd | 1H | H4 |
| 7.49-7.39 | m | 3H | H3, H5, H6 |
| 7.06 | dd | 1H | H7 |
| 4.10 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted.
Table 3: ¹³C NMR Spectral Data of 3-Ethylquinoline
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| 8-Methoxyquinoline | C₁₀H₉NO | 159.18 | 159 (M+), other fragments not specified[2][3] |
| 3-Ethylquinoline | C₁₁H₁₁N | 157.21 | Data not available |
| This compound | C₁₂H₁₃NO | 187.24 | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the quinoline derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
The sample is ionized using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A mass spectrum is generated, plotting ion intensity versus m/z.
Signaling Pathway Visualization
Quinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Several quinoline-based molecules have been developed as EGFR inhibitors.[4][5][6][7]
The following diagram illustrates a simplified representation of the EGFR signaling pathway and highlights the point of intervention for quinoline-based inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline, 8-methoxy- [webbook.nist.gov]
- 3. Quinoline, 8-methoxy- [webbook.nist.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Ethyl-8-methoxyquinoline and Primaquine in Antimalarial Drug Discovery
A comprehensive review of the antimalarial agent primaquine and an exploratory analysis of the structurally related 3-Ethyl-8-methoxyquinoline reveal a significant data gap in the comparative biological activity of these compounds. While primaquine is a well-established drug for the radical cure of relapsing malaria, a detailed, data-driven comparison with this compound is hampered by the limited availability of experimental data for the latter.
This guide synthesizes the existing knowledge on primaquine's biological profile and explores the potential significance of the structural modifications present in this compound based on general structure-activity relationships of quinoline derivatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimalarial agents.
Introduction to Primaquine: The Gold Standard for Radical Cure
Primaquine, an 8-aminoquinoline derivative, has been a cornerstone of antimalarial therapy for decades. Its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale makes it indispensable for preventing malarial relapse.
Biological Activity of Primaquine
The biological activity of primaquine is multifaceted, targeting various stages of the malaria parasite's life cycle.
Antimalarial Efficacy
Primaquine is primarily used for the radical cure of P. vivax and P. ovale malaria. It is also effective as a gametocytocidal agent for P. falciparum, reducing the transmission of the parasite to mosquitoes.
Mechanism of Action
The precise mechanism of action of primaquine is not fully elucidated but is understood to involve metabolic activation. Primaquine is a prodrug that is metabolized by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), into reactive metabolites.[1][2][3] These metabolites are thought to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to parasite cells.[2]
dot
Caption: Metabolic activation and proposed mechanism of action of primaquine.
Metabolism and Toxicity
The metabolism of primaquine is crucial for its efficacy but also linked to its primary toxicity. The key metabolic pathway involves hydroxylation at the 5-position of the quinoline ring.[1]
Table 1: Summary of Primaquine's Biological Profile
| Parameter | Description |
| Primary Indication | Radical cure of P. vivax and P. ovale malaria. |
| Mechanism of Action | Prodrug activated by CYP2D6 to reactive metabolites that induce oxidative stress in the parasite.[1][2] |
| Metabolism | Primarily hepatic via CYP2D6.[3] |
| Key Metabolites | 5-hydroxyprimaquine and other reactive intermediates.[1] |
| Primary Toxicity | Hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][5] |
| Other Side Effects | Nausea, vomiting, and abdominal cramps.[6] |
This compound: An Uncharacterized Analogue
Based on general structure-activity relationship (SAR) studies of quinoline derivatives, the following can be hypothesized:
-
The 8-methoxy group is a common feature in many biologically active quinolines and is present in primaquine.
-
The absence of the 8-aminoalkyl side chain in this compound is a significant structural departure from primaquine. This side chain is critical for the antimalarial activity of 8-aminoquinolines.
-
The ethyl group at the 3-position represents a modification whose impact on antimalarial activity is not well-defined without specific experimental data. SAR studies on other quinolines have shown that substitution at this position can influence activity, but the effect is highly dependent on the nature of the substituent and the overall molecular scaffold.
Without experimental data, a direct comparison of the antimalarial efficacy, mechanism of action, and toxicity of this compound with primaquine is not possible.
Experimental Protocols
To facilitate future comparative studies, this section outlines standard experimental protocols used to evaluate the biological activity of antimalarial compounds.
In Vitro Antimalarial Activity Assay
The in vitro activity of compounds against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual stages of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: Test compounds are serially diluted in appropriate media.
-
Incubation: Synchronized ring-stage parasites are incubated with the test compounds for 72 hours.
-
Lysis and Staining: The cells are lysed, and the DNA is stained with SYBR Green I.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
dot
Caption: Workflow for in vitro antimalarial activity testing.
In Vivo Antimalarial Efficacy (Mouse Model)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for evaluating in vivo efficacy.
-
Infection: Mice are inoculated with P. berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or intraperitoneally daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average percentage of parasitemia suppression is calculated relative to an untreated control group. The 50% effective dose (ED50) can be determined by testing a range of doses.
Cytotoxicity Assay
The cytotoxicity of compounds is assessed against a mammalian cell line (e.g., HepG2, HEK293) using an MTT or resazurin-based assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides an indication of the compound's therapeutic window.
Conclusion
Primaquine remains an essential tool in the fight against malaria, particularly for the prevention of relapse. Its biological profile, including its mechanism of action and toxicity, has been extensively studied. In contrast, this compound is a structurally related compound for which there is a notable absence of publicly available biological data. To ascertain the potential of this compound as a lead compound in antimalarial drug discovery, rigorous experimental evaluation of its in vitro and in vivo efficacy and toxicity is required. The experimental protocols outlined in this guide provide a framework for such future investigations, which would be essential for a meaningful and data-driven comparison with primaquine. Without such data, any assessment of the biological activity of this compound remains purely speculative.
References
- 1. US6479660B1 - Process for the preparation of anti-malarial drugs - Google Patents [patents.google.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies | springermedizin.de [springermedizin.de]
- 4. US20200223220A1 - Compounds for the treatment of malaria - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 3-Ethyl-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of the synthesized quinoline derivative, 3-Ethyl-8-methoxyquinoline. As a crucial step in the drug development pipeline, rigorous structural confirmation ensures the identity, purity, and integrity of a synthesized compound. This document outlines the expected and comparative data for this compound and a structurally related alternative, 8-methoxyquinoline, providing the necessary experimental protocols for replication.
Structural Comparison at a Glance
| Property | This compound | 8-methoxyquinoline |
| Molecular Formula | C₁₂H₁₃NO | C₁₀H₉NO |
| Molecular Weight | 187.24 g/mol | 159.18 g/mol |
| Boiling Point | 160-166 °C at 6 Torr[1] | Not available |
| Appearance | Not available | Not available |
Spectroscopic and Chromatographic Validation Workflow
The structural elucidation of a synthesized organic molecule like this compound relies on a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the compound's identity. The logical flow of this validation process is outlined below.
Caption: A typical workflow for the synthesis, purification, and structural validation of an organic compound.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data
| Assignment | This compound (Predicted) | 8-methoxyquinoline (Predicted)[2] |
| Methoxy Protons (-OCH₃) | ~3.9-4.1 ppm (s, 3H) | 4.10 ppm (s, 3H) |
| Ethyl Protons (-CH₂CH₃) | ~2.8 ppm (q, 2H), ~1.3 ppm (t, 3H) | N/A |
| Aromatic Protons | ~7.0-8.9 ppm (m, 5H) | 7.06 ppm (dd, 1H), 7.39-7.49 ppm (m, 3H), 8.14 ppm (dd, 1H), 8.93 ppm (dd, 1H) |
¹³C NMR Spectral Data
| Assignment | This compound (Predicted) | 8-methoxyquinoline (Experimental - Inferred) |
| Methoxy Carbon (-OCH₃) | ~55-57 ppm | Data not available |
| Ethyl Carbons (-CH₂CH₃) | ~25-30 ppm, ~13-16 ppm | N/A |
| Aromatic Carbons | ~110-150 ppm | Data not available |
| Quaternary Carbons | Multiple signals in the aromatic region | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | **this compound (Expected Wavenumber, cm⁻¹) ** | 8-methoxyquinoline (Experimental Wavenumber, cm⁻¹)[3] |
| C-H stretch (aromatic) | ~3050-3150 | 3049 |
| C-H stretch (aliphatic) | ~2850-2970 | N/A |
| C=C stretch (aromatic) | ~1570-1610 | 1570 |
| C-O stretch (ether) | ~1000-1300 | ~1094-1250 (inferred from broader range) |
| C-H bend (aromatic) | ~700-900 | 712-1094 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | This compound (Expected m/z) | 8-methoxyquinoline (Experimental m/z)[4] |
| Molecular Ion [M]⁺ | 187 | 159 |
| Key Fragments | [M-CH₃]⁺ (172), [M-C₂H₅]⁺ (158) | [M-H]⁺ (158), [M-CH₃]⁺ (144), [M-CO]⁺ (131) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of this compound (Hypothetical)
A plausible synthetic route, for which the following characterization would be necessary, could involve a variation of the Skraup synthesis or a cross-coupling reaction. For instance, a starting material like 2-aminoanisole could be reacted with an appropriate α,β-unsaturated aldehyde or ketone bearing an ethyl group.
Synthesis of 8-methoxyquinoline
8-methoxyquinoline can be synthesized from 8-hydroxyquinoline by Williamson ether synthesis.[3]
Materials:
-
8-hydroxyquinoline
-
Methyl iodide
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Dissolve 8-hydroxyquinoline in the chosen solvent.
-
Add the base to the solution and stir.
-
Add methyl iodide dropwise to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 8-methoxyquinoline.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization Method: Use Electron Impact (EI) ionization at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
The structural validation of a synthesized compound is a multi-faceted process that requires the convergence of data from several analytical techniques. This guide provides a framework for the characterization of this compound by comparing its expected analytical data with that of the known compound, 8-methoxyquinoline. The provided experimental protocols serve as a starting point for researchers to perform these validation studies in their own laboratories. Definitive structural confirmation of this compound would require obtaining and analyzing the full set of experimental data as outlined.
References
Cytotoxicity of 3-Ethyl-8-methoxyquinoline and its Analogs: A Comparative Guide for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of quinoline derivatives on various cancer cell lines. While direct experimental data on the cytotoxicity of 3-Ethyl-8-methoxyquinoline is not currently available in published literature, this document summarizes the performance of structurally related compounds, details common experimental protocols, and illustrates key signaling pathways involved in their anticancer activity. This information serves as a valuable resource for investigating the potential of this chemical scaffold in oncology.
The quinoline ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inducing programmed cell death (apoptosis), disrupting cell cycle progression, and inhibiting crucial signaling pathways essential for tumor growth and survival.[1][3]
Comparative Cytotoxicity of Quinoline Derivatives
The cytotoxic potential of various quinoline derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing their potency. A lower IC50 value indicates greater cytotoxic activity. The following table summarizes the IC50 values for several 8-methoxyquinoline and other relevant quinoline derivatives.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon) | 0.33 | [4] |
| Caco-2 (Colon) | 0.51 | [4] | |
| HIEC (Normal Intestinal Epithelial) | 11.27 | [4] | |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [5] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | Not specified, but showed inhibitory effect | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | 5.45–9.6 µg/mL | [6] |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Cancer Lines | 12.5–25 µg/mL | [7][8] |
| Hep3B (Hepatocellular) | 6.25 µg/mL | [7][8] | |
| DFIQ (a novel quinoline derivative) | NSCLC (Non-Small Cell Lung) | 4.16 (24h), 2.31 (48h) | [9] |
| Compound 12c (Combretastatin A-4 analog) | MCF-7 (Breast), HL-60 (Leukemia), HCT-116 (Colon), HeLa (Cervical) | 0.010–0.042 | [10] |
Experimental Protocols for Cytotoxicity Assays
The evaluation of the cytotoxic effects of quinoline derivatives typically involves a panel of in vitro assays that measure different aspects of cell health and death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[11]
-
Absorbance Measurement: Measure the absorbance of the solution using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.[11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[13]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[13]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength. The amount of LDH activity is proportional to the number of cells with damaged membranes.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline compound to induce apoptosis, then harvest both adherent and floating cells.[14]
-
Cell Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis or necrosis).[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Visualizing Experimental and Biological Processes
To better understand the evaluation process and the potential mechanisms of action of quinoline derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
A typical experimental workflow for assessing the cytotoxicity of chemical compounds.
A generalized apoptotic pathway often induced by quinoline-based anticancer agents.[8]
Key Signaling Pathways
Quinoline derivatives have been reported to interfere with multiple signaling pathways that are crucial for cancer cell proliferation and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway .[4][15][16] Dysregulation of this pathway is a common event in many types of cancer, leading to increased cell growth, proliferation, and survival.[15][17] Several quinoline-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.[15][18][19]
Another critical mechanism of action for many quinoline derivatives is the induction of apoptosis , or programmed cell death.[3][9][10] This can be triggered through various cellular stresses, including the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction.[8] These events often converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[14]
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. [PDF] New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells | Semantic Scholar [semanticscholar.org]
- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Navigating the Bioactive Landscape of 8-Methoxyquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinoline derivatives, a class of compounds demonstrating a wide spectrum of pharmacological potential, including antimicrobial, anticancer, and antimalarial activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents based on the 8-methoxyquinoline scaffold.
Unlocking Therapeutic Potential: Key Structural Modifications and Biological Activities
The 8-methoxyquinoline core is a versatile scaffold that has been the subject of extensive medicinal chemistry efforts. Modifications at various positions of the quinoline ring system have been shown to significantly influence the biological activity of these derivatives. This section explores the SAR of 8-methoxyquinoline derivatives in the context of their major therapeutic applications.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
8-Methoxyquinoline derivatives have emerged as promising antimicrobial agents. The substitution pattern on the quinoline ring plays a crucial role in determining their potency and spectrum of activity.
A study comparing 8-methoxyquinoline to its 5-nitro derivative revealed that the unsubstituted 8-methoxyquinoline exhibited stronger antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also showed potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi[1]. This suggests that the introduction of a nitro group at the 5-position is detrimental to its antimicrobial properties.
Further extending the structural diversity, a series of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives were synthesized and evaluated for their antimicrobial activity. The structure-activity relationship studies from this series indicated that the presence of electron-withdrawing and bulky groups on the quinoline moiety enhances the bioactivity. Specifically, the compound with two bromo groups at the 5th and 7th positions of the quinoline ring was identified as the most potent antimicrobial agent among the tested strains[2].
Table 1: Comparative Antimicrobial Activity of 8-Methoxyquinoline Derivatives
| Compound | Modification | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 8-Methoxyquinoline | Unsubstituted | Aspergillus flavus, Aspergillus niger, Trichophyton spp., Bacillus subtilis, Salmonella spp., Salmonella typhi | Strong activity (qualitative) | [1] |
| 5-Nitro-8-methoxyquinoline | 5-Nitro substitution | Aspergillus flavus, Aspergillus niger, Trichophyton spp., Bacillus subtilis, Salmonella spp., Salmonella typhi | Weaker activity than 8-methoxyquinoline (qualitative) | [1] |
| 8-[(1H-benzo[d]imidazol-2-yl)methoxy]-5,7-dibromoquinoline | 5,7-dibromo and benzimidazole-methoxy at C8 | Various bacterial and fungal strains | Most potent in the series (qualitative) | [2] |
Anticancer Activity: Targeting Proliferative Pathways
The 8-methoxyquinoline scaffold has also been incorporated into molecules with significant anticancer properties. A notable example is 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which has demonstrated potent cytotoxicity against various cancer cell lines.
MMNC inhibits the proliferation of colorectal cancer cells (HCT116 and Caco-2) by blocking the cell cycle in the G2/M phase and inducing apoptosis[3]. Mechanistic studies have revealed that MMNC exerts its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival[3].
Table 2: In Vitro Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.33 |
| Caco-2 | Colorectal Cancer | 0.51 |
| AGS | Gastric Cancer | 3.6 |
| PANC-1 | Pancreatic Cancer | 18.4 |
| SMMC-7721 | Hepatocellular Carcinoma | 9.7 |
Data from reference[3]
Antimalarial Activity: Targeting Plasmodium falciparum
The 8-aminoquinoline scaffold, often with a methoxy group at the 6-position, is a well-established pharmacophore for antimalarial drugs like primaquine. Hybrid molecules incorporating the 6-methoxy-8-aminoquinoline moiety have been explored for their antiplasmodial activity.
A series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized and tested against Plasmodium falciparum. The structure-activity relationship studies highlighted the importance of the linker between the quinoline and tetrazole moieties, as well as the nature of the side chains, in influencing the antiplasmodial activity and cytotoxicity.
Experimental Protocols
Reproducibility of experimental data is a cornerstone of scientific research. This section provides detailed methodologies for the key assays used to evaluate the biological activities of 8-methoxyquinoline derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
8-methoxyquinoline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-methoxyquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[4][5][6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9][10][11]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
8-methoxyquinoline derivatives
-
Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of each 8-methoxyquinoline derivative. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) and duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.[7][8][9][10][11]
Visualizing the Relationships and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and pathways.
Caption: A general workflow for structure-activity relationship (SAR) studies.
Caption: The inhibitory effect of an 8-methoxyquinoline derivative on the PI3K/AKT/mTOR pathway.
Caption: A streamlined workflow for cytotoxicity and antimicrobial evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. youtube.com [youtube.com]
- 11. MIC determination by broth microdilution. [bio-protocol.org]
Efficacy of 3-Ethyl-8-methoxyquinoline Compared to Standard Antimalarials: A Comparative Guide
Disclaimer: Despite a comprehensive search of available scientific literature, no specific experimental data on the in vitro or in vivo antimalarial efficacy of 3-Ethyl-8-methoxyquinoline was found. Therefore, a direct comparison with other antimalarials is not possible at this time. This guide serves as a template, outlining the key parameters and experimental data required for such a comparison. To illustrate the format and type of data necessary, this document presents a comparative analysis of two widely used antimalarial drugs: Chloroquine, a quinoline derivative, and Artesunate, an artemisinin derivative.
Introduction
The continuous evolution of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the ongoing search for novel and effective antimalarial agents. Quinoline and its derivatives have historically been a cornerstone of antimalarial chemotherapy. This guide provides a framework for evaluating the efficacy of new chemical entities, such as this compound, against established antimalarial drugs. The following sections detail the comparative in vitro and in vivo activities of Chloroquine and Artesunate, along with the methodologies used to generate this data.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the efficacy of Chloroquine and Artesunate against various strains of P. falciparum and in murine models of malaria.
Table 1: Comparative In Vitro Antimalarial Activity
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 16.27 ± 3.73 | [1] |
| K1 (Chloroquine-resistant) | 379.83 ± 54.62 | [1] | |
| W2 (Chloroquine-resistant) | 1,207.5 ± 240.5 | [2] | |
| Dd2 (Chloroquine-resistant) | - | ||
| Artesunate | 3D7 (Artemisinin-sensitive) | 3.25 | [3] |
| African isolates (CQ-S) | 5.04 (Artelinate) | [4] | |
| African isolates (CQ-R) | 3.46 (Artelinate) | [4] | |
| Dd2 (Artemisinin-resistant) | Increased resistance observed | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative In Vivo Antimalarial Activity (Murine Model)
| Compound | Parasite Strain | Dosing Regimen | Parasite Reduction (%) | Reference(s) |
| Chloroquine | P. berghei | 10 mg/kg/day for 4 days | 58.33% of mice fully recovered | [6] |
| P. berghei | 30 mg/kg (single dose) | Significant reduction, nadir at day 2 | [7] | |
| Artesunate | P. berghei ANKA | 32 mg/kg | 43% survival in late-stage cerebral malaria | [8] |
| P. berghei | 100 mg/kg (single dose) | Increased median survival | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[10]
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in culture medium.
-
Assay Plate Preparation: In a 96-well microplate, the serially diluted compounds are added. Control wells containing drug-free medium and known antimalarial drugs are included.
-
Inoculation: A synchronized parasite culture at the ring stage with a specific parasitemia and hematocrit is added to each well.
-
Incubation: The plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[11]
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and staining of parasite DNA.[10]
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.[10]
In Vivo Efficacy Assessment (Peter's 4-Day Suppressive Test)
This standard test evaluates the schizonticidal activity of a compound in a murine malaria model.
-
Animal Model: Swiss albino mice are typically used.[12]
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[13]
-
Drug Administration: The test compound is administered orally or via another route to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[13][14]
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.[12]
-
Efficacy Calculation: The average percentage of parasitemia suppression is calculated for each dose group relative to the vehicle-treated control group.
Mandatory Visualization
Proposed Mechanism of Action for Quinoline Antimalarials
The following diagram illustrates the generally accepted mechanism of action for quinoline-based antimalarials like chloroquine. It is hypothesized that this compound, as a quinoline derivative, would follow a similar pathway.
This pathway illustrates how quinoline drugs are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[15][16][17][18][19][20][21] By inhibiting the polymerization of heme into hemozoin, the drug leads to an accumulation of toxic free heme, which generates reactive oxygen species and ultimately causes parasite death.[15][16][17][18][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Artemisinin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Four-day suppressive test [bio-protocol.org]
- 14. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]
- 17. Chloroquine | PPTX [slideshare.net]
- 18. pnas.org [pnas.org]
- 19. Chloroquine - Wikipedia [en.wikipedia.org]
- 20. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 3-Ethyl-8-methoxyquinoline and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-Ethyl-8-methoxyquinoline, a member of the quinoline class of compounds. Direct experimental cross-reactivity data for this specific molecule is not extensively available in the public domain. Therefore, this guide offers an inferential comparison based on the known biological activities of structurally related 8-methoxyquinoline and 8-hydroxyquinoline derivatives. The information presented herein is intended to guide researchers in designing experimental strategies to assess the selectivity and potential off-target effects of this compound and similar compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This inherent polypharmacology underscores the importance of comprehensive cross-reactivity and selectivity profiling during drug development.
Comparative Biological Activity of Quinoline Derivatives
To provide a framework for assessing the potential cross-reactivity of this compound, the following table summarizes the biological activities of several structurally related quinoline compounds against various biological targets. This data can help researchers anticipate potential off-target interactions and design appropriate selectivity assays.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/MIC) | Selectivity Profile | Reference |
| 8-Methoxyquinoline-2-carboxamides | Gram-positive & Gram-negative bacteria | Moderate to good antibacterial efficacy | Not specified | [4] |
| 4-Anilino-8-methoxyquinolines | HeLa and BGC823 cancer cell lines | IC₅₀ = 4.65 µM - 7.15 µM for potent compounds | Some compounds displayed excellent selectivity for BGC823 cells | [5] |
| 8-Amino-6-methoxyquinoline-tetrazole hybrids | Plasmodium falciparum NF54 | IC₅₀ = 0.324 µM - 2.68 µM for active compounds | Promising selectivity with low cytotoxicity against L-6 cells (S.I. up to 318.3) | [6] |
| 8-Hydroxyquinoline derivatives | Various cancer cell lines (e.g., Hep3B) | MTS₅₀ range of 6.25±0.034 µg/mL | More sensitive to Hep3B than non-tumor NIH3T3 cells | [7] |
| Fe(8-Hydroxyquinoline)₃ | Staphylococcus aureus | MIC = 16.0–32.0 µM | Broad-spectrum antimicrobial | [8] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 and MCF-7 cancer cell lines | Highly cytotoxic in low µM range | Over 5-fold more cytotoxic for HL-60 than for normal HUVEC cells | [9] |
Experimental Protocols for Assessing Cross-Reactivity
Detailed and robust experimental protocols are crucial for determining the selectivity and cross-reactivity profile of a compound. Below are methodologies for key experiments that can be adapted to evaluate this compound.
Kinase Inhibitor Profiling via Fluorescence Polarization Assay
This assay is used to determine the inhibitory activity of a compound against a panel of protein kinases, providing a measure of its selectivity.
Principle: The assay measures the binding of a fluorescently labeled ligand (tracer) to a kinase. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, leading to a decrease in fluorescence polarization.
Materials:
-
Purified protein kinases
-
Fluorescently labeled kinase tracer
-
Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)
-
This compound (test compound)
-
384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase, the fluorescent tracer, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 3 hours) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission filters.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of a compound against a panel of microbial strains.
Principle: The assay measures the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (test compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay assesses the effect of a compound on the viability of mammalian cell lines to determine its cytotoxic potential and selectivity.
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancerous and non-cancerous mammalian cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum
-
This compound (test compound)
-
MTS reagent
-
96-well cell culture plates
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
The selectivity index (SI) can be calculated as the ratio of the IC₅₀ for a non-cancerous cell line to the IC₅₀ for a cancerous cell line.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a logical workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be modulated by quinoline derivatives.
Caption: A logical workflow for assessing the cross-reactivity of a test compound.
Caption: Potential signaling pathways that can be modulated by quinoline derivatives.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections [mdpi.com]
- 9. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-Ethyl-8-methoxyquinoline with Potential Protein Targets
A guide for researchers and drug development professionals on the potential interactions of 3-Ethyl-8-methoxyquinoline with key protein targets implicated in various diseases. This document provides a comparative overview based on docking studies of analogous quinoline derivatives, offering insights into potential binding affinities and interaction patterns.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, a member of this versatile class of compounds, holds promise for therapeutic applications. This guide presents a comparative analysis of its potential binding interactions with several key protein targets, extrapolated from docking studies of structurally similar quinoline derivatives. The data and methodologies provided herein serve as a valuable resource for in-silico screening and lead optimization efforts.
Data Presentation: Comparative Docking Performance
| Quinoline Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Pyrimidine-containing Quinoline | HIV Reverse Transcriptase | 4I2P | -10.67 | Rilpivirine | -8.56 |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (Anticancer Peptide) | 2IGR | -6.1 | - | - |
| Quinoline-based inhibitors | c-Met Kinase Domain | 3LQ8 | Varies | Foretinib | - |
| Thieno[2,3-b]quinoline-2-carboxamide | EGFR | - | - | Erlotinib | - |
| Quinoline derivatives | VEGFR-2 Tyrosine Kinase | 2XV7 | Varies | Sorafenib | - |
| 8-Hydroxyquinoline derivatives | Enoyl-Acyl Carrier Protein Reductase (InhA) | - | -8.6 | - | - |
| Isatin Derivative | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | 4X4L | Varies | - | - |
| Quinone derivatives | Quinone Reductase 1 (NQO1) | - | Varies | - | - |
Note: The docking scores are indicative and sourced from various studies on quinoline derivatives. Direct experimental validation is required to confirm the binding affinity of this compound.
Experimental Protocols
The following is a representative molecular docking protocol synthesized from methodologies reported in studies of quinoline derivatives. This protocol outlines the standard steps involved in performing in-silico docking studies.[1][2][3]
Ligand and Protein Preparation
-
Ligand Preparation: The 2D structure of this compound is sketched using chemical drawing software. This 2D structure is then converted to a 3D conformation. The energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The final structure is saved in a format compatible with the docking software (e.g., .pdbqt).
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman charges) are assigned. The energy of the protein structure may be minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the binding pocket where a known inhibitor or natural substrate binds.
-
Docking Algorithm: A molecular docking program such as AutoDock Vina is used to explore the conformational space of the ligand within the defined grid box.[3] The software predicts the best binding poses of the ligand and calculates a scoring function to estimate the binding affinity (docking score) for each pose.
Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores, typically in kcal/mol, are used to rank the predicted binding poses. A more negative score generally indicates a stronger binding affinity.[2]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.
Mandatory Visualization
The following diagrams illustrate the general workflow for a comparative molecular docking study and a representative signaling pathway often targeted by quinoline-based inhibitors.
References
A Comparative Guide to the Metal-Chelating Properties of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ability of quinoline derivatives to chelate metal ions is a critical aspect of their diverse biological activities, with significant implications for drug development in areas such as neurodegenerative diseases and oncology. This guide provides an objective comparison of the metal-chelating properties of various quinoline derivatives, supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Metal-Chelating Properties
The stability of a metal-ligand complex is a key indicator of a chelating agent's efficacy. This is quantified by the stability constant (log K), where a higher value signifies a more stable complex and stronger chelation. The following table summarizes the stability constants for various quinoline derivatives with different divalent metal ions.
| Quinoline Derivative | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| 8-Aminoquinoline | Cu²⁺ | 5.6 | - | - |
| Ni²⁺ | 4.4 | - | - | |
| Co²⁺ | 3.8 | - | - | |
| Zn²⁺ | 3.2 | - | - | |
| 4-{(8-Hydroxyquinolin-7-yl)methyleneamino}-1,5-dimethyl-2-phenylpyrazol-3-one (Schiff Base) | Cu²⁺ | 13.5 | 12.8 | 26.3 |
| Ni²⁺ | 11.8 | 10.5 | 22.3 | |
| Co²⁺ | 11.2 | 10.1 | 21.3 | |
| Mn²⁺ | 9.8 | 8.9 | 18.7 |
Note: Stability constants can be influenced by experimental conditions such as temperature, ionic strength, and solvent. The presented values are for comparative purposes.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for quantifying chelating properties. The following are detailed protocols for two common experimental methods.
Potentiometric Titration
This highly accurate method is used to determine stability constants by monitoring pH changes during the titration of a solution containing the metal ion and the ligand with a standard base.[1]
1. Solution Preparation:
-
Prepare standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), the quinoline derivative (ligand), and the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂) in a suitable solvent (often a water-organic solvent mixture like dioxane-water to ensure solubility).
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to all solutions to maintain a constant ionic strength.
2. Titration Procedure:
-
Perform three sets of titrations at a constant temperature:
-
Acid titration: Titrate the strong acid with the standard base.
-
Ligand titration: Titrate a mixture of the strong acid and the ligand with the standard base.
-
Metal-ligand titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.
-
-
Record the pH of the solution after each addition of the titrant.
3. Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Determine the protonation constants of the ligand from the plot of n̄ₐ versus pH.
-
Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the metal-ligand titration data.
-
The stability constants (K₁, K₂, etc.) are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
UV-Vis Spectrophotometric Titration
This method is employed when the formation of a metal-ligand complex results in a change in the ultraviolet or visible absorption spectrum.
1. Solution Preparation:
-
Prepare stock solutions of the quinoline derivative and the metal salt of known concentrations.
2. Method of Continuous Variation (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance occurs.
3. Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The stoichiometry is determined from the inflection point of the curve.
4. Data Analysis for Stability Constant:
-
Once the stoichiometry is known, the stability constant can be calculated from the absorbance data at equilibrium using the Beer-Lambert law.
Visualizing the Impact of Metal Chelation
The following diagrams, generated using Graphviz, illustrate the role of quinoline derivatives in relevant biological pathways and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Disposal of 3-Ethyl-8-methoxyquinoline: A Precautionary Approach
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for laboratory safety and environmental preservation. This document provides a comprehensive guide to the proper disposal of 3-Ethyl-8-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in the known hazards of quinoline derivatives and general hazardous waste protocols is essential.
It is imperative to treat this compound as a hazardous chemical. Quinoline and its derivatives are often toxic, potentially harmful to aquatic life, and may possess other hazardous properties.[1][2] Therefore, this compound must never be disposed of via standard drains or in regular solid waste.[1]
Core Operational and Disposal Plan
The following step-by-step procedure is designed to ensure the safe handling and disposal of this compound and any associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | --- |
Step 2: Waste Segregation and Collection
To prevent potentially dangerous chemical reactions, proper segregation of waste is critical.[3]
-
Solid Waste: Any solid this compound should be collected in a clearly labeled, sealable container. This container must be compatible with the chemical. It should be marked as "Hazardous Waste" with the full chemical name, "this compound," clearly written.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and sealable container suitable for liquid hazardous waste. The container must be compatible with the solvent used. The label should read "Hazardous Waste" and list all components of the solution with their approximate percentages.[1]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with this compound should be collected in a separate, sealed bag or container. This should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]
Step 3: Storage of Hazardous Waste
Proper storage of the collected hazardous waste is crucial while awaiting disposal.
-
All waste containers must be kept securely closed except when adding waste.[4]
-
Store waste in a designated, well-ventilated, and secure area, segregated from incompatible materials.[3][4]
-
The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to mitigate any potential leaks.[1]
Step 4: Final Disposal
The final disposal of this compound must be conducted in compliance with all local, institutional, and national regulations.
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]
-
Provide the disposal service with a detailed inventory of the waste you have collected.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Ethyl-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Ethyl-8-methoxyquinoline (CAS No. 112955-03-0). Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not fully established, data from structurally similar quinoline derivatives indicate significant potential hazards. It is crucial to handle this compound with the utmost care, assuming it may be harmful if swallowed, comes into contact with skin, or is inhaled. Quinolines as a class are also suspected of causing genetic defects and cancer and can be toxic to aquatic life.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A disposable gown or lab coat made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is required. | Prevents skin contact, which may cause irritation or toxic effects.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 for dusts) should be used. | Minimizes the risk of inhaling potentially harmful vapors, dust, or aerosols.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control exposure to dust or vapors.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]
Storage Plan
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Protocols
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration. 4. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a suitable decontaminating agent. |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste. Improper disposal can harm the environment.
Waste Management Protocol
-
Waste Collection:
-
Collect all waste containing this compound (including contaminated solids, solutions, and PPE) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
Visual Workflow for Safe Handling and Emergency Response
Caption: Logical workflow for the safe handling and emergency response procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
